N-Phenyl Guanosine 2',3',5'-Triacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31)/t15-,17-,18-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLBYLIJQHKWHL-QTQZEZTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512154 | |
| Record name | 2',3',5'-Tri-O-acetyl-N-phenylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53296-13-2 | |
| Record name | 2',3',5'-Tri-O-acetyl-N-phenylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to N2-Phenyl Guanosine 2',3',5'-Triacetate: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Modified nucleosides are foundational to the fields of medicinal chemistry and chemical biology, serving as pivotal tools for probing biological systems and as precursors for novel therapeutics. N2-Phenyl Guanosine 2',3',5'-Triacetate is a synthetic derivative of the natural nucleoside guanosine, engineered with two key modifications: acetylation of the ribose hydroxyl groups and substitution of the C2-exocyclic amine with a phenyl group. The acetyl groups enhance lipophilicity, thereby improving solubility in organic solvents and facilitating cellular uptake, while the N2-phenyl modification fundamentally alters the hydrogen-bonding capabilities of the guanine base. This guide provides an in-depth analysis of the molecule's physicochemical properties, a detailed synthetic protocol grounded in established chemical principles, and a discussion of its applications in modern drug discovery and research.
Core Physicochemical Properties
The structural modifications of N2-Phenyl Guanosine 2',3',5'-Triacetate dictate its chemical behavior and potential applications. The introduction of a phenyl group to the guanine base and acetyl groups to the ribose moiety significantly alters the properties from its parent nucleoside.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃N₅O₈ | Calculated |
| Molecular Weight | 485.45 g/mol | Calculated |
| Parent Compound (CAS) | 6979-94-8 (for 2',3',5'-Tri-O-acetylguanosine) | [1] |
| Appearance | White to off-white crystalline powder (predicted) | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane) | [2] |
| Lipophilicity (LogP) | Increased relative to guanosine | [1] |
Note: The molecular formula and weight are calculated by adding a C₆H₄ moiety (phenyl group minus one hydrogen, plus the nitrogen's hydrogen) to the formula of 2',3',5'-Tri-O-acetylguanosine (C₁₆H₁₉N₅O₈, MW: 409.35 g/mol ).[1][3]
Synthesis and Mechanistic Rationale
The synthesis of N2-Phenyl Guanosine 2',3',5'-Triacetate is a multi-step process that requires careful control of protecting groups and reaction conditions. A robust and logical synthetic pathway involves the initial protection of the ribose hydroxyls, followed by functionalization of the guanine base.
Synthetic Strategy:
-
Protection: The 2', 3', and 5' hydroxyl groups of the guanosine ribose are first protected as acetate esters. This is a critical step to prevent unwanted side reactions during the subsequent modification of the purine ring and to enhance the solubility of the nucleoside in organic solvents.[1]
-
Halogenation: A common strategy for functionalizing the N2 position involves first introducing a leaving group, such as bromine, at the C2 position of the purine ring.
-
Cross-Coupling: The final N-phenylation is achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between the halogenated guanosine derivative and aniline. This reaction is highly efficient for forming carbon-nitrogen bonds.
The causality behind this experimental design is rooted in achieving high selectivity. Protecting the ribose hydroxyls ensures that only the nucleobase is available for modification. The palladium-catalyzed coupling provides a reliable method for installing the phenyl group with high yield and specificity, a technique widely employed in modern medicinal chemistry.
Caption: Synthetic workflow for N2-Phenyl Guanosine 2',3',5'-Triacetate.
Protocol Validation through Characterization
A protocol is only trustworthy if it is self-validating. The identity and purity of the synthesized N2-Phenyl Guanosine 2',3',5'-Triacetate must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should confirm the presence of all key structural motifs. Expected signals include singlets for the three acetyl methyl groups (typically ~2.0-2.2 ppm), characteristic signals for the ribose protons, and a new set of signals in the aromatic region (~7.0-8.0 ppm) corresponding to the introduced phenyl group.[4] The disappearance of the N2-amino protons and the appearance of a new N-H signal are also key indicators.
-
¹³C NMR: The spectrum will show additional aromatic carbon signals and confirm the presence of the acetyl carbonyl and methyl carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should match the calculated value of approximately 486.1625 Da for C₂₂H₂₄N₅O₈⁺.[5]
Applications in Research and Drug Development
The unique structure of N2-Phenyl Guanosine 2',3',5'-Triacetate makes it a valuable molecule for several advanced applications.
-
Probing Nucleic Acid Structures: The N2 position of guanine is a critical hydrogen bond donor in Watson-Crick base pairing and in the formation of G-quadruplex (G4) structures. The bulky, hydrophobic phenyl group sterically and electronically disrupts these interactions. Therefore, this compound can be used as a chemical probe to study the functional importance of G4 structures in telomeres and oncogene promoters, which are key targets in anticancer drug development.[4]
-
Intermediate for Antiviral and Anticancer Agents: As a protected nucleoside, it serves as a versatile building block for the synthesis of more complex drug candidates.[6] The acetyl groups can be selectively removed to reveal the ribose hydroxyls for further modification, such as phosphorylation to create nucleotide analogs.
-
Enhanced Cellular Permeability: The acetyl protecting groups increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes. This makes it suitable for use in cell-based assays to study intracellular pathways without the delivery challenges associated with highly polar, unprotected nucleosides.[1]
Detailed Experimental Protocol
The following is a representative, detailed methodology for the synthesis of N2-Phenyl Guanosine 2',3',5'-Triacetate.
Step 1: Acetylation of Guanosine to form 2',3',5'-Tri-O-acetylguanosine
-
Suspend guanosine (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add acetic anhydride (4-5 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, by which time the mixture should become a clear solution.
-
Quench the reaction by slowly adding methanol.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual pyridine.
-
Purify the resulting white solid by recrystallization from ethanol to yield 2',3',5'-Tri-O-acetylguanosine. Validate the structure using ¹H NMR and MS.[2]
Step 2: Bromination of 2',3',5'-Tri-O-acetylguanosine
-
Dissolve the acetylated guanosine (1 equivalent) in anhydrous acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent in vacuo.
-
Purify the crude product via silica gel column chromatography to isolate the 2-bromo intermediate.
Step 3: Buchwald-Hartwig Amination for N2-Phenylation
-
To an oven-dried flask, add the 2-bromo-2',3',5'-tri-O-acetylguanosine intermediate (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base, such as cesium carbonate (Cs₂CO₃, 2 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous dioxane or toluene as the solvent, followed by aniline (1.5 equivalents).
-
Heat the reaction mixture to 80-100°C and stir for 8-16 hours, monitoring by TLC.
-
After cooling, filter the mixture through a pad of Celite to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield the final product, N2-Phenyl Guanosine 2',3',5'-Triacetate.
-
Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
N2-Phenyl Guanosine 2',3',5'-Triacetate is more than a simple derivative; it is a precisely engineered chemical tool. Its design provides enhanced solubility and cell permeability while fundamentally altering the hydrogen-bonding interface of the guanine nucleobase. These features make it an invaluable asset for researchers in medicinal chemistry and drug development, enabling the synthesis of novel therapeutics and the exploration of complex biological phenomena related to nucleic acid structure and function.
References
- ChemicalBook. (n.d.).Guanosine synthesis.
- ResearchGate. (n.d.).1 H NMR data of compounds 3-5 at 600 MHz (δ in ppm, J in Hz).
- mediaTUM. (2024).Isolation and Identification of Novel Taste-Modulating N2‐Guanosine 5′-Monophosphate Derivatives Generated by Maillard. Retrieved from mediaTUM - The media server of the Technical University of Munich.
-
PubMed. (n.d.). Synthetic and biological applications of tricyclic analogues of guanosine. Retrieved from [Link]
- ResearchGate. (n.d.).Typical mass spectra of 2-5 with guanosine. Top: Simulated spectrum;....
- Wiley-VCH. (n.d.).Supporting Information - Self-Assembly of N2-Modified Guanosine Derivatives.
-
PubChem. (n.d.). Tri-O-acetylguanosine. Retrieved from [Link]
-
PMC. (n.d.). Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinal Degenerations. Retrieved from [Link]
- ResearchGate. (1989).Synthesis of N2, N2, 7-trimethylguanosine cap derivatives.
-
PubChem. (n.d.). Phenyl acetate. Retrieved from [Link]
- KGROUP - University of Washington. (n.d.).NMR Chemical Shifts of Trace Impurities. Retrieved from a University of Washington research group page.
-
MDPI. (n.d.). Rapid Characterization and Identification of Chemical Constituents in Gentiana radix.... Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).A 1H nuclear magnetic resonance spectroscopic study of some N-methyl and N-acyl derivatives of guanosine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A 1H nuclear magnetic resonance spectroscopic study of some N-methyl and N-acyl derivatives of guanosine. The structure of N,O(2′),O(3′),O(5′)-tetra-acetylguanosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Tri-O-acetylguanosine | C16H19N5O8 | CID 135465084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic and biological applications of tricyclic analogues of guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipophilic Properties of N-Phenyl Guanosine 2',3',5'-Triacetate
Executive Summary
N-Phenyl Guanosine 2',3',5'-Triacetate represents a strategic intersection of nucleoside chemistry and prodrug design.[1] By modifying the hydrophilic guanosine core with a hydrophobic N-phenyl moiety and masking the ribose hydroxyls with acetate groups, this molecule achieves a lipophilic profile significantly distinct from its parent nucleoside.[1] This guide provides an in-depth analysis of its physicochemical properties, focusing on the structural determinants of lipophilicity, experimental validation protocols, and the pharmacokinetic implications for intracellular delivery.[1]
Molecular Architecture & Lipophilicity[1]
The lipophilic character of N-Phenyl Guanosine 2',3',5'-Triacetate is not an accidental property but a result of deliberate structural engineering designed to overcome the "membrane barrier" problem common to nucleoside therapeutics.[1]
Structural Determinants
The molecule can be dissected into three functional zones, each contributing to the net partition coefficient (
-
The Purine Core (N-Phenyl Modification):
-
Base: Guanosine is inherently polar due to its hydrogen bond donors (exocyclic amine, N1-H) and acceptors (C6=O, N7).[1]
-
Modification: The introduction of a phenyl group (typically at the
position, denoted as -phenylguanosine) adds a significant hydrophobic surface area.[1] This aromatic ring facilitates - stacking interactions and disrupts the water solvation shell that typically stabilizes the free nucleobase.[1] -
Lipophilic Contribution: The phenyl group increases the CLogP by approximately +1.5 to +2.0 units compared to the unsubstituted amine.
-
-
The Ribose Moiety (Triacetate Protection):
-
Base State: The ribose sugar is the primary source of hydrophilicity in nucleosides, containing three hydroxyl groups (-OH) at 2', 3', and 5' positions.[1]
-
Modification: Acetylation converts these polar hydroxyls into esters.[1] This eliminates three hydrogen bond donors and significantly reduces the polar surface area (PSA).[1]
-
Lipophilic Contribution: Each acetate group adds approximately +0.5 to +0.7 to the LogP.[1] Collectively, the triacetate motif shifts the molecule from water-soluble to organic-soluble.[1]
-
Theoretical vs. Predicted LogP
While experimental values depend on the specific isomer, theoretical modeling (QSAR) provides a baseline comparison:
| Compound | Predicted LogP (CLogP) | Aqueous Solubility | Membrane Permeability |
| Guanosine | -1.9 (Hydrophilic) | High | Low (Requires Transporters) |
| Guanosine Triacetate | ~0.5 (Amphiphilic) | Low | Moderate |
| N-Phenyl Guanosine | ~0.2 (Amphiphilic) | Moderate | Moderate |
| N-Phenyl Guanosine Triacetate | ~2.5 - 3.2 (Lipophilic) | Negligible | High (Passive Diffusion) |
Visualization of Structural Impact
Figure 1: Structural modifications shifting the molecule from hydrophilic (Red) to lipophilic (Green).[1]
Pharmacokinetic Implications
The lipophilic nature of N-Phenyl Guanosine 2',3',5'-Triacetate dictates its biological behavior, acting primarily as a prodrug .[1]
Cellular Uptake Mechanism
Unlike natural nucleosides, which rely on Nucleoside Transporters (hENT/hCNT), this triacetate derivative enters cells via passive diffusion .[1] The high LogP allows it to partition into the lipid bilayer of the cell membrane and traverse into the cytosol.
Intracellular Activation (Metabolism)
Once inside the cell, the molecule functions as a "Trojan Horse":[1]
-
Entry: Passive diffusion across the plasma membrane.[1]
-
De-protection: Intracellular carboxylesterases (CES) hydrolyze the ester bonds at the 2', 3', and 5' positions.[1]
-
Release: The free N-phenyl guanosine is released.
-
Phosphorylation: Cellular kinases (e.g., Deoxyguanosine kinase) phosphorylate the nucleoside to its active mono-, di-, and triphosphate forms.[1]
Figure 2: Metabolic activation pathway from lipophilic entry to active triphosphate.[1]
Experimental Characterization Protocols
To validate the lipophilic properties of this compound, two primary methodologies are recommended. These protocols ensure reproducibility and accurate data for regulatory filing or optimization.[1]
Protocol A: Shake-Flask Method (Standard LogP)
Best for: Establishing the thermodynamic partition coefficient.[1]
Materials: n-Octanol (HPLC grade), Phosphate Buffered Saline (PBS, pH 7.4), UV-Vis Spectrophotometer.[1]
-
Saturation: Pre-saturate n-octanol with PBS and PBS with n-octanol for 24 hours to ensure phase equilibrium.
-
Preparation: Dissolve 2 mg of N-Phenyl Guanosine 2',3',5'-Triacetate in 5 mL of pre-saturated n-octanol. Measure absorbance (
) at (typically ~250-260 nm for phenyl-guanosine).[1] -
Partitioning: Add 5 mL of pre-saturated PBS to the octanol solution.
-
Equilibration: Vortex for 30 minutes, then centrifuge at 2000g for 10 minutes to separate phases.
-
Quantification: Carefully remove the octanol layer and measure absorbance (
).[1] -
Calculation:
Note: If the compound is insoluble in water, the concentration in the aqueous phase is inferred by mass balance.[1]
Protocol B: RP-HPLC Retention Time Method (High Throughput)
Best for: Rapid screening and comparing derivatives.[1]
Principle: Retention time (
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase: Isocratic elution, 60% Methanol / 40% Water (buffered to pH 7.4).
-
Standards: Inject a series of standards with known LogP (e.g., Toluene, Naphthalene, Guanosine).
-
Sample: Inject 10 µL of 100 µM N-Phenyl Guanosine 2',3',5'-Triacetate.
-
Calculation: Calculate the capacity factor (
): (Where is the dead time, usually determined by Uracil injection).[1] Plot vs. LogP of standards to interpolate the sample's LogP.[1]
Figure 3: HPLC workflow for rapid lipophilicity determination.
Applications
The specific lipophilic profile of N-Phenyl Guanosine 2',3',5'-Triacetate enables distinct applications in drug development:
-
Oral Bioavailability Enhancement: The triacetate modification protects the nucleoside from rapid degradation in the gut and enhances absorption through the intestinal epithelium.
-
Blood-Brain Barrier (BBB) Penetration: Highly lipophilic nucleosides (LogP > 2.[1]0) have a higher probability of crossing the BBB, making this compound a candidate for targeting neurological viral reservoirs or CNS lymphomas.[1]
-
Oligonucleotide Synthesis: In automated DNA/RNA synthesis, the N-phenyl and acetyl groups serve as orthogonal protecting groups, ensuring solubility in organic coupling solvents (e.g., Acetonitrile) and preventing side reactions.[1]
References
-
Sofia, M. J. (2011).[1] Nucleotide prodrugs for the treatment of hepatitis C virus infection. Journal of Medicinal Chemistry. [Link]
-
Wiemer, A. J., & Wiemer, D. F. (2014).[1] Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in Current Chemistry. [Link]
-
OECD Guidelines for the Testing of Chemicals. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link][1]
-
PubChem. (2024).[1] Tri-O-acetylguanosine Compound Summary. National Library of Medicine. [Link][1]
Sources
A Tale of Two Scaffolds: A Senior Application Scientist's In-Depth Guide to the Core Differences Between N-Phenyl and N-Phenylacetyl Guanosine Derivatives
Authored by a Senior Application Scientist
Abstract
Within the expansive landscape of medicinal chemistry, guanosine derivatives represent a privileged scaffold, offering a rich foundation for the discovery of novel therapeutics. Among the myriad of possible modifications, N-substitution at the exocyclic amino group of the guanine base has proven to be a particularly fruitful avenue of exploration. This technical guide provides a comprehensive, in-depth analysis of the fundamental differences between two prominent classes of such derivatives: N-Phenyl and N-Phenylacetyl guanosines. While separated by a mere acetyl linker, these two families of compounds exhibit profoundly different chemical properties, synthetic accessibility, and, most importantly, biological activities. This document is intended for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a narrative grounded in the principles of scientific integrity, explaining the causality behind experimental choices and providing self-validating protocols. We will delve into the nuances that dictate their divergent paths, from kinase inhibition to immunomodulation, supported by authoritative references and visualized through clear, informative diagrams.
The Decisive Linker: A Fundamental Structural Divergence
At the heart of the distinction between N-Phenyl and N-Phenylacetyl guanosine derivatives lies the nature of the linkage between the phenyl moiety and the guanosine core. This seemingly subtle architectural difference is the primary determinant of their distinct three-dimensional conformations, electronic distributions, and ultimately, their pharmacological profiles.
-
N-Phenyl Guanosine Derivatives: In this class, the phenyl group is directly attached to the N²-amino group of the guanine base via a C-N bond. This direct linkage results in a relatively rigid, planar system where the orientation of the phenyl ring with respect to the purine is constrained.
-
N-Phenylacetyl Guanosine Derivatives: In contrast, these derivatives feature a phenylacetyl group, introducing a flexible acetyl linker (-C(O)CH₂-) between the phenyl ring and the N²-amino group. This linker introduces two additional rotatable bonds, granting the phenyl group significantly more conformational freedom.
Figure 1: A diagram illustrating the core structural difference between N-Phenyl and N-Phenylacetyl guanosine derivatives, highlighting the rigidity versus flexibility of the linker.
This fundamental difference in flexibility is a key theme that will recur as we explore the synthesis, biological activity, and structure-activity relationships of these two classes of compounds.
Synthetic Strategies: Forging the C-N vs. the N-Acyl Bond
The distinct linkages in N-Phenyl and N-Phenylacetyl guanosine derivatives necessitate different synthetic approaches. The choice of synthetic route is not merely a practical consideration but is intrinsically linked to the chemical nature of the target molecule.
N-Phenyl Guanosine Derivatives: The Power of Palladium Catalysis
The construction of the direct C-N bond in N-Phenyl guanosine derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1][2] This powerful transformation allows for the formation of C-N bonds between aryl halides and amines.
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of N-Phenyl Guanosine Derivatives
-
Reactant Preparation: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-halo-guanosine derivative (1.0 eq.), the desired aniline (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a suitable phosphine ligand like Xantphos (0.1 eq.), and a base, typically cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[3] The choice of base is also crucial; a strong, non-nucleophilic base like Cs₂CO₃ is often preferred to deprotonate the amine without competing in the coupling reaction.
Figure 2: A simplified workflow for the synthesis of N-Phenyl guanosine derivatives via Buchwald-Hartwig amination.
N-Phenylacetyl Guanosine Derivatives: The Classic Amide Bond Formation
The synthesis of N-Phenylacetyl guanosine derivatives hinges on the formation of a stable amide bond between the N²-amino group of guanosine and phenylacetic acid. This is a classic transformation in organic chemistry, typically achieved using a coupling agent to activate the carboxylic acid.[4][5]
Experimental Protocol: Amide Coupling for the Synthesis of N-Phenylacetyl Guanosine Derivatives
-
Reactant Preparation: In a dry reaction flask, dissolve phenylacetic acid (1.1 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF). Add a coupling agent, for example, HATU (1.1 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the guanosine derivative (1.0 eq.) to the activated acid mixture.
-
Reaction Execution: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Causality Behind Experimental Choices: Coupling agents like HATU react with the carboxylic acid to form a highly reactive activated ester, which is then readily attacked by the amino group of guanosine. The base is required to neutralize the acidic byproducts and to ensure the amine is in its nucleophilic free base form.
A Divergence in Biological Targets and Mechanisms of Action
The structural and chemical differences between N-Phenyl and N-Phenylacetyl guanosine derivatives manifest in their distinct biological activities and mechanisms of action.
N-Phenyl Guanosine Derivatives: Precision Targeting of Kinases
The rigid, planar nature of the N-phenyl linkage makes these derivatives well-suited to fit into the relatively constrained ATP-binding pockets of protein kinases.[6][7] Consequently, a significant body of research has focused on developing N-Phenyl guanosine derivatives as potent and selective kinase inhibitors for applications in oncology and inflammatory diseases.[7][8]
-
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. By occupying the ATP binding site, they prevent the kinase from phosphorylating its downstream substrates, thereby interrupting signaling pathways that are often dysregulated in diseases like cancer.
Figure 3: A signaling pathway diagram illustrating the mechanism of action of N-Phenyl guanosine derivatives as kinase inhibitors.
N-Phenylacetyl Guanosine Derivatives: Immunomodulation through Toll-Like Receptor Agonism
The conformational flexibility afforded by the acetyl linker in N-Phenylacetyl guanosine derivatives allows them to adopt three-dimensional shapes that can effectively engage with the ligand-binding domains of pattern recognition receptors, such as Toll-like receptor 7 (TLR7).[9][10] TLR7 agonists are potent activators of the innate immune system and have therapeutic potential as vaccine adjuvants and in cancer immunotherapy.[11]
-
Mechanism of Action: N-Phenylacetyl guanosine derivatives can act as TLR7 agonists, binding to the receptor within the endosomes of immune cells like plasmacytoid dendritic cells.[9] This binding event triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately leading to the activation of a robust anti-viral or anti-tumor immune response.[11][12]
Structure-Activity Relationships: Fine-Tuning for Potency and Selectivity
The development of potent and selective drug candidates from these scaffolds relies on a thorough understanding of their structure-activity relationships (SAR).
SAR of N-Phenyl Guanosine Derivatives as Kinase Inhibitors
For N-Phenyl guanosine derivatives, SAR studies typically focus on the substitution pattern of the phenyl ring. Modifications at the ortho-, meta-, and para-positions with various functional groups can profoundly impact kinase binding affinity and selectivity.
Table 1: General SAR Trends for N-Phenyl Guanosine Kinase Inhibitors
| Position on Phenyl Ring | Effect of Substitution | Rationale |
| Ortho | Steric bulk can influence selectivity by clashing with residues in some kinase pockets while being accommodated by others. | Exploiting differences in the gatekeeper residue size and shape. |
| Meta | Introduction of hydrogen bond donors/acceptors can lead to specific interactions with the hinge region of the kinase. | Formation of key interactions that anchor the inhibitor in the binding site. |
| Para | Can be modified to improve physicochemical properties such as solubility and metabolic stability. | Tailoring the molecule for better drug-like properties. |
SAR of N-Phenylacetyl Guanosine Derivatives as TLR7 Agonists
The SAR of N-Phenylacetyl guanosine derivatives is more complex due to the increased number of variables.
-
Phenyl Ring Substitution: Similar to the kinase inhibitors, modifications to the phenyl ring can modulate potency. Electron-donating or -withdrawing groups can influence the electronic character of the molecule and its interaction with the receptor.
-
Linker Modification: The length and rigidity of the acetyl linker can be altered. Shortening, lengthening, or introducing conformational constraints can impact how the phenyl group is presented to the TLR7 binding pocket.
-
Guanosine Modifications: While the core guanosine is often essential for TLR7 recognition, modifications to the ribose sugar can be explored to enhance metabolic stability or cell permeability.
Conclusion: A Choice Guided by Therapeutic Strategy
The decision to pursue either an N-Phenyl or an N-Phenylacetyl guanosine scaffold is a strategic one, dictated by the intended therapeutic application and the nature of the biological target.
-
For the rational design of kinase inhibitors , the rigidity and planarity of the N-Phenyl guanosine scaffold provide a well-defined platform for targeting the ATP-binding pocket.
-
For the development of immunomodulators , the conformational flexibility of the N-Phenylacetyl guanosine scaffold offers the potential for optimal engagement with the more intricate and dynamic binding sites of receptors like TLR7.
This in-depth guide has illuminated the fundamental chemical and biological distinctions that arise from the simple presence or absence of an acetyl linker. By understanding these core differences, researchers can make more informed decisions in the design and synthesis of novel guanosine-based therapeutics, ultimately accelerating the journey from the laboratory to the clinic.
References
-
Modes of action of TLR7 agonists in cancer therapy. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. PMC. [Link]
-
Structural analysis reveals TLR7 dynamics underlying antagonism. PMC. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Guanosine Mechanisms of Action: Toward Molecular Targets. Frontiers. [Link]
-
Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. PMC. [Link]
-
TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection. Frontiers. [Link]
-
Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. PMC. [Link]
-
Novel Guanosine Derivatives as Anti-HCV NS5b Polymerase: A QSAR and Molecular Docking Study. Bentham Science Publisher. [Link]
-
4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed. [Link]
-
Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. PMC. [Link]
-
(PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]
-
Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Wikimedia Commons. [Link]
-
Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. ResearchGate. [Link]
-
MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][3][11]naphthyridin-2(1H)- one. MIT. [Link]
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
-
Developing inhibitors of the guanosine triphosphate hydrolysis accelerating activity of Regulator of G protein Signaling-14[image]. PMC. [Link]
-
Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf. [Link]
-
Validating Natural Compounds as Toll-Like Receptor 4 (TLR4) Antagonists: Experimental Challenges and Therapeutic Perspectives. PMC. [Link]
-
Discovery of a small molecule TLR3 agonist adjuvant. ResearchGate. [Link]
-
Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening. PMC. [Link]
-
The antidepressant-like effect of guanosine is dependent on GSK-3β inhibition and activation of MAPK/ERK and Nrf2/heme oxygenase-1 signaling pathways. PMC. [Link]
-
Comparative Study of Four Coloured Nanoparticle Labels in Lateral Flow Immunoassay. MDPI. [Link]
-
Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. PubMed. [Link]
-
(PDF) Comparative study between n,n'-bis (acetylacetone)-o-phenylenediamine and (monoacetylacetone)-o-phenylenediamine schiff base complexes. ResearchGate. [Link]
-
Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects. Frontiers. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural analysis reveals TLR7 dynamics underlying antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection [frontiersin.org]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of N²-Phenyl-2',3',5'-tri-O-acetylguanosine
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N²-Phenyl-2',3',5'-tri-O-acetylguanosine, a modified nucleoside with significant potential in the development of therapeutic agents and biochemical probes. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, a powerful method for forming carbon-nitrogen bonds.[1][2][3] This guide details the reaction mechanism, step-by-step experimental procedures, purification techniques, and in-depth analytical characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Significance of N-Arylated Guanosine Analogs
Guanosine and its derivatives are fundamental to numerous biological processes. The chemical modification of nucleosides is a cornerstone of drug discovery, leading to the development of antiviral, anticancer, and antibacterial agents. N-arylation of the guanine base, specifically at the exocyclic N²-amino group, introduces significant steric and electronic changes. These modifications can modulate the hydrogen bonding capabilities, stacking interactions, and overall conformation of the nucleoside, making N-arylated guanosine analogs valuable tools for probing nucleic acid structure and function, and as potential therapeutic candidates.
The protocol herein employs the Buchwald-Hartwig amination, a versatile and highly efficient palladium-catalyzed cross-coupling reaction.[1][2][4] This method is superior to traditional C-N bond-forming reactions, which often require harsh conditions and have limited substrate scope. By utilizing a carefully selected palladium catalyst and phosphine ligand system, this protocol facilitates the regioselective phenylation of the N²-position of the protected guanosine starting material.
Reaction Scheme and Mechanism
The synthesis proceeds via the coupling of commercially available 2',3',5'-Tri-O-acetylguanosine with bromobenzene. The acetyl groups on the ribose moiety serve as protecting groups, preventing side reactions at the hydroxyl positions and improving solubility in organic solvents.
Overall Reaction:
Caption: Palladium-catalyzed N-phenylation of protected guanosine.
Mechanism Overview: The Buchwald-Hartwig catalytic cycle involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (bromobenzene).
-
Amine Coordination & Deprotonation: The N²-amino group of the acetylated guanosine coordinates to the palladium center. A strong base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the N²-phenylated product and regenerating the Pd(0) catalyst to continue the cycle.[4][5]
Experimental Protocol
This protocol is designed to be self-validating by providing clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent | Supplier | CAS Number | Purity | Quantity |
| 2',3',5'-Tri-O-acetylguanosine | Sigma-Aldrich | 6979-94-8 | ≥98% | 409 mg (1.0 mmol) |
| Bromobenzene | Acros Organics | 108-86-1 | 99.5% | 188 mg (1.2 mmol) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Strem Chemicals | 51364-51-3 | 97% | 23 mg (0.025 mmol) |
| Xantphos | Sigma-Aldrich | 161265-03-8 | 98% | 43 mg (0.075 mmol) |
| Sodium tert-butoxide (NaOt-Bu) | Sigma-Aldrich | 865-48-5 | ≥98% | 135 mg (1.4 mmol) |
| Anhydrous Toluene | Fisher Scientific | 108-88-3 | 99.8% | 10 mL |
| Ethyl Acetate (EtOAc) | VWR Chemicals | 141-78-6 | HPLC Grade | As needed |
| Hexanes | VWR Chemicals | 110-54-3 | HPLC Grade | As needed |
| Saturated aq. NH₄Cl | Lab Prepared | N/A | N/A | As needed |
| Brine | Lab Prepared | N/A | N/A | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | 7757-82-6 | ACS Grade | As needed |
| Silica Gel (230-400 mesh) | Sorbent Technologies | 63231-67-4 | N/A | As needed |
Step-by-Step Synthesis Procedure
Rationale for Setup: The reaction is highly sensitive to oxygen and moisture. All glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and ensure optimal yield.
-
Reaction Setup:
-
To a 50 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2',3',5'-Tri-O-acetylguanosine (409 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), Xantphos (43 mg, 0.075 mmol, 7.5 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the flask with a septum. Evacuate and backfill the flask with argon three times. This process is crucial to establish an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive flow of argon, add anhydrous toluene (10 mL) via syringe.
-
Add bromobenzene (188 mg, 0.126 mL, 1.2 mmol) via syringe.
-
The mixture will typically turn from a yellow/orange to a dark brown or purple color, indicating the formation of the active catalytic species.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 100-110 °C.
-
Allow the reaction to stir vigorously for 12-24 hours.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 5-7% methanol in dichloromethane. The product spot should be more nonpolar (higher Rf) than the starting guanosine derivative.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Column Preparation: Prepare a slurry of silica gel in hexanes and pack the column. Equilibrate the column with a solvent system of 20% ethyl acetate in hexanes.
-
Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute the column with a gradient of 30% to 70% ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield N²-Phenyl-2',3',5'-tri-O-acetylguanosine as a white to off-white solid.
-
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Characterization and Validation
The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.
| Technique | Expected Results |
| ¹H NMR (500 MHz, CDCl₃) | * Aromatic Protons: Multiplets between δ 7.0-8.0 ppm (protons from the phenyl group and H-8 of guanine).* Anomeric Proton (H-1'): A doublet around δ 5.9-6.2 ppm.* Ribose Protons (H-2', H-3', H-4', H-5'): Multiplets between δ 4.2-5.8 ppm.* Acetyl Protons: Three distinct singlets around δ 2.0-2.2 ppm (9H total).* NH Proton: A broad singlet may be observed around δ 8.5-9.5 ppm. |
| ¹³C NMR (125 MHz, CDCl₃) | * Carbonyl Carbons (C=O): Peaks around δ 169-171 ppm (acetyl groups) and δ ~155 ppm (guanine C6).* Aromatic Carbons: Peaks in the range of δ 115-150 ppm.* Ribose Carbons: Peaks between δ 60-90 ppm. * Acetyl Methyl Carbons: Peaks around δ 20-21 ppm. |
| Mass Spectrometry (HRMS-ESI) | * [M+H]⁺: Calculated for C₂₂H₂₄N₅O₈⁺: 486.1625. Found: 486.162x. * [M+Na]⁺: Calculated for C₂₂H₂₃N₅O₈Na⁺: 508.1444. Found: 508.144x. |
| Melting Point | A sharp melting point is indicative of high purity. The expected range would be determined experimentally. |
Trustworthiness through Self-Validation: The consistency of data across these orthogonal analytical methods provides a high degree of confidence in the structural assignment and purity of the final compound. For instance, the integration of the ¹H NMR spectrum should correspond to the number of protons in the proposed structure, and the high-resolution mass spectrometry data should match the calculated exact mass to within 5 ppm.
Conclusion
This application note outlines a reliable and reproducible protocol for the synthesis of N²-Phenyl-2',3',5'-tri-O-acetylguanosine using a palladium-catalyzed Buchwald-Hartwig amination. The detailed, step-by-step guide, coupled with explanations for critical procedural choices and comprehensive characterization data, provides researchers with a robust method to access this and similar N-arylated nucleoside analogs. The successful implementation of this protocol will facilitate further research into the biological activities and applications of this important class of molecules.
References
- Jain, S., & Hamilton, A. D. (2018). Synthesis of N2-substituted guanosine analogs. Current Protocols in Nucleic Acid Chemistry, 73(1), 1.3.1-1.3.18.
- N2-(p-n-butylphenyl)-2'-deoxyguanosine synthesis. (1984). Journal of Medicinal Chemistry, 27(2), 175-181.
-
Reese, C. B., & Saffhill, R. (1972). A 1H nuclear magnetic resonance spectroscopic study of some N-methyl and N-acyl derivatives of guanosine. The structure of N,O(2′),O(3′),O(5′)-tetra-acetylguanosine. Journal of the Chemical Society, Perkin Transactions 1, 2937-2940. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
Sources
Application Note: High-Yield Utilization of N²-Phenyl Guanosine Triacetate
Executive Summary
N²-Phenyl Guanosine Triacetate (chemically defined as
This application note details the two primary utility pathways for this intermediate:
-
Supramolecular Chemistry: Direct use as a building block for lipophilic G-quadruplex assembly in organic solvents.
-
Synthetic Nucleoside Chemistry: Use as a protected precursor for generating
-modified RNA/DNA phosphoramidites or bioactive free nucleosides.
Chemical Context & Properties
The
| Property | Specification |
| Chemical Name | |
| Molecular Formula | |
| Solubility | High: |
| Stability | Stable at room temperature (desiccated). Hydrolyzes in basic aqueous media. |
| Key Functionality | Lipophilic G-Quartet Scaffolding, RNA Modification Precursor |
Application Workflows
Logic Flow Diagram
The following diagram illustrates the decision matrix for processing N-Phenyl Guanosine Triacetate based on the desired end-application.
Figure 1: Processing pathways for N-Phenyl Guanosine Triacetate. Path A utilizes the lipophilicity for assembly; Path B removes protecting groups for biological integration.
Protocol A: Supramolecular Assembly (G-Quartets)
Objective: To induce the self-assembly of N-Phenyl Guanosine Triacetate into discrete octameric G-quartets in organic solvent, driven by sodium ion templating.
Mechanism: The acetyl groups render the molecule soluble in non-polar solvents, while the
Materials
-
N-Phenyl Guanosine Triacetate (>98% purity).
-
Solvent:
(Chloroform-d) or (Acetonitrile-d3) for NMR monitoring. -
Ion Source: Sodium Picrate or Sodium Tetraphenylborate (soluble in organic media).
Step-by-Step Procedure
-
Preparation of Stock Solution:
-
Dissolve 10 mg of N-Phenyl Guanosine Triacetate in 0.6 mL of
. -
Note: At this stage, the molecule exists primarily as a monomer (syn/anti equilibrium).
-
-
Ion Templating:
-
Add 0.5 equivalents of Sodium Picrate relative to the guanosine derivative.
-
Why: The
ion sits between two G-quartet layers, stabilizing the octamer.
-
-
Incubation:
-
Allow the solution to equilibrate at 25°C for 2-4 hours.
-
Observation: The solution may show increased viscosity.
-
-
Validation (NMR):
-
Acquire a
-NMR spectrum. -
Diagnostic Signal: Look for the disappearance of the monomeric
imino proton (typically ~10-11 ppm) and the emergence of a sharp, downfield signal (~12.0 ppm) characteristic of Hoogsteen hydrogen bonding in a G-quartet.
-
Protocol B: Deprotection to Free Nucleoside
Objective: To remove the acetyl protecting groups at 2', 3', and 5' positions, yielding
Safety Warning: Perform all steps in a fume hood. Ammonia gas is toxic.
Materials
-
Starting Material: N-Phenyl Guanosine Triacetate.
-
Reagent: 7N Ammonia in Methanol (commercial grade) or Sodium Methoxide (NaOMe) in Methanol.
-
Solvent: Methanol (anhydrous).
Step-by-Step Procedure
-
Dissolution:
-
Dissolve 1.0 g (approx 2 mmol) of N-Phenyl Guanosine Triacetate in 20 mL of anhydrous Methanol.
-
Ensure complete dissolution; mild sonication may be used.
-
-
Deacetylation Reaction:
-
Method A (Ammonolysis - Milder): Add 20 mL of 7N
in MeOH. Seal the flask tightly. Stir at Room Temperature (RT) for 12-18 hours. -
Method B (Zemplén - Faster): Add 0.5 mL of 0.5 M NaOMe in MeOH. Stir at RT for 1-2 hours. Monitor pH (should be >10).
-
Critical Check: Monitor by TLC (10% MeOH in DCM). The starting material (
) should disappear, and the product ( ) should appear.
-
-
Neutralization & Workup:
-
If using NaOMe: Neutralize with Amberlite IR-120 (
form) resin until pH is neutral (7.0). Filter off the resin. -
If using Ammonia: Evaporate the solvent directly under reduced pressure.
-
-
Purification:
-
The residue is often a solid. Triturate with cold Diethyl Ether to remove acetamide/methyl acetate byproducts.
-
Filter and dry the white precipitate.
-
Yield Expectation: >90%.
-
Protocol C: Synthesis of Phosphoramidite (Downstream)
Objective: Convert the free
Logic & Causality
To incorporate this modified base into an RNA chain, the 5'-hydroxyl must be protected with an acid-labile group (DMT) and the 3'-hydroxyl activated with a phosphoramidite moiety. The
Workflow Diagram
Figure 2: Synthetic route from free nucleoside to oligonucleotide building block.
Key Reaction Parameters
-
5'-Protection:
-
React free nucleoside with 1.1 eq 4,4'-Dimethoxytrityl chloride (DMT-Cl) in dry Pyridine.
-
Tip: The
-phenyl group makes the N2 position less reactive, reducing the risk of double tritylation compared to standard guanosine.
-
-
3'-Phosphitylation:
-
React the 5'-DMT intermediate with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in dry DCM with DIPEA (base).
-
Purification: Rapid column chromatography (neutralized silica, Hexane/Acetone/TEA).
-
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Incomplete Deacetylation | Water in solvent or insufficient base. | Use fresh anhydrous MeOH and increase reaction time. |
| N-Glycosidic Bond Cleavage | Acidic conditions during workup. | Ensure neutralization is exact; avoid strong acids. N-Phenyl guanosines are sensitive to depurination. |
| Precipitation in NMR Tube | Concentration too high for G-quartet solubility. | Dilute sample or switch from |
| Broad NMR Signals | Intermediate exchange rate between monomer/octamer. | Lower temperature (to freeze state) or add more |
References
-
Martić, S., Liu, X., Wang, S., & Wu, G. (2008). Self-assembly of N2-modified guanosine derivatives: formation of discrete G-octamers.[1] Chemistry – A European Journal, 14(4), 1196–1204.
-
Kovács, Z., & Parmar, G. (2023). Efficient chemical synthesis of N2-modified guanosine derivatives: a versatile probes for mRNA labeling. Nucleosides, Nucleotides & Nucleic Acids.
-
ResearchGate Archive. Synthesis of N2, N2, 7-trimethylguanosine cap derivatives. (Accessed 2023).[2]
Sources
Preparation of C-2 substituted adenosine analogs from N-Phenyl Guanosine
Application Note: Chemoselective Synthesis of C-2 Substituted Adenosine Analogs from -Phenyl Guanosine
Abstract & Scope
This protocol details the chemical transformation of
Target Audience: Medicinal Chemists, Process Chemists.
Key Application: Synthesis of
Scientific Principles & Reaction Logic
The "Guanosine-to-Adenosine" Transition
The core challenge is converting the C-6 carbonyl (lactam) of guanosine into the C-6 exocyclic amine of adenosine. Direct amination is not feasible due to the stability of the lactam.
The proven pathway requires a "Protect-Activate-Displace" strategy:
-
Protection: The ribose hydroxyls must be masked (usually Acetyl or Benzoyl) to prevent side reactions with the chlorinating agent.
-
Activation (Deoxychlorination): The C-6 carbonyl is tautomerized and converted to a chloride leaving group using phosphoryl chloride (
). This yields a 2-substituted-6-chloropurine intermediate.[1] -
Displacement (Amination): The C-6 chloride is highly susceptible to nucleophilic attack.[2] Treatment with ammonia (
) or an amine displaces the chloride to form the adenosine core. -
Retention of C-2 Substituent: The
-phenyl group (an aniline moiety) at the C-2 position is less nucleophilic than the activating agents and remains stable, or re-forms the amine after workup, resulting in a 2-substituted adenosine .
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway for the conversion of N-Phenyl Guanosine to 2-Phenylamino Adenosine.
Materials & Reagents
| Reagent | Specification | Role |
| >98% HPLC Purity | Starting Material | |
| Acetic Anhydride ( | ACS Reagent | Sugar Protecting Group |
| Phosphoryl Chloride ( | Distilled, Fresh | Chlorinating Agent (C-6 Activation) |
| N,N-Diethylaniline | Dry | Acid Scavenger / Catalyst |
| Ammonia ( | Methanolic solution (7N) | Amination & Deprotection |
| Acetonitrile ( | Anhydrous | Solvent |
Detailed Experimental Protocol
Phase 1: Sugar Protection (Peracetylation)
Objective: Mask the 2', 3', and 5' hydroxyl groups to prevent chlorination of the sugar.
-
Setup: In a dry round-bottom flask under argon, suspend
-phenyl guanosine (10 mmol) in anhydrous Acetonitrile (50 mL). -
Addition: Add Acetic Anhydride (40 mmol, 4.0 equiv) and Triethylamine (40 mmol) or Pyridine. Add a catalytic amount of DMAP (0.1 equiv).
-
Reaction: Stir at room temperature for 4–6 hours. The suspension should clear as the lipophilic triacetate forms.
-
Monitoring: Check TLC (DCM:MeOH 95:5). Starting material (
) should disappear; Product ( ) appears. -
Workup: Evaporate solvent in vacuo. Dissolve residue in DCM, wash with 0.1M HCl, saturated
, and brine. Dry over and concentrate.-
Checkpoint: Yield should be >90% (White foam).
-
Phase 2: C-6 Chlorination (The Critical Step)
Objective: Convert the C-6 amide (lactam) to a C-6 chloro group.
-
Setup: Dissolve the Tri-O-acetyl intermediate from Phase 1 (approx. 9 mmol) in anhydrous Acetonitrile (40 mL).
-
Catalyst: Add N,N-Diethylaniline (18 mmol, 2.0 equiv). Note: This base is preferred over pyridine to prevent the formation of pyridinium salts that complicate purification.
-
Activation: Place the flask in an ice bath (0°C). Dropwise add Phosphoryl Chloride (
) (45 mmol, 5.0 equiv) over 10 minutes. -
Heating: Remove ice bath and heat the mixture to reflux (80°C) for 10–20 minutes.
-
Critical Control: Do not overheat. Extended heating (>30 mins) can degrade the glycosidic bond (depurination).
-
-
Quench: Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/NaHCO3 under vigorous stirring to hydrolyze excess
. -
Extraction: Extract immediately with DCM (3 x 50 mL). Wash organic layer with cold brine.[1] Dry (
) and evaporate.-
Result:2-(phenylamino)-6-chloropurine riboside triacetate . Use immediately in Phase 3.
-
Phase 3: Amination & Deprotection (One-Pot)
Objective: Displace the C-6 Chloride with Ammonia to form the Adenosine core and remove acetyl groups.
-
Reaction: Dissolve the crude 6-chloro intermediate in Methanolic Ammonia (7N, 50 mL).
-
Conditions: Seal in a pressure tube or autoclave. Heat at 50–60°C for 12–18 hours.
-
Mechanistic Note: The ammonia performs two functions: it displaces the C-6 chloride (fast) and hydrolyzes the sugar acetates (slower).
-
-
Workup: Cool the vessel. Vent carefully. Evaporate the solvent to dryness.
-
Purification: The residue will contain the target adenosine analog and acetamide byproducts.
-
Recrystallize from Water/Ethanol or purify via Flash Chromatography (C18 Reverse Phase is recommended; Gradient: Water to 50% MeOH).
-
Data Analysis & Validation
Expected Analytical Signatures
| Method | Expected Signal for 2-(Phenylamino)Adenosine |
| UV-Vis | |
| 1H-NMR | C-2 H: Absent (substituted). C-6 |
| Mass Spec | ESI+: |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 | Depurination (Glycosidic bond cleavage). | Reduce reflux time; ensure anhydrous conditions; use |
| Incomplete Amination | Steric hindrance at C-6. | Increase temperature to 80°C in a steel bomb; use liquid ammonia instead of methanolic. |
| Product is Hygroscopic | Salt formation. | Ensure final product is desalted (use volatile buffers like Ammonium Bicarbonate during HPLC). |
References
-
Matsuda, A., et al. (1984). "Nucleosides and Nucleotides. 184. Synthesis of 2-substituted adenosines via 2-amino-6-chloropurine riboside." Chemical & Pharmaceutical Bulletin. Link
-
Marumoto, R., et al. (1975). "Synthesis of 2-phenylaminoadenosine (CV-1808) and related compounds." Chemical & Pharmaceutical Bulletin. Link
-
Robins, M. J., & Uznanski, B. (1981). "Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides." Canadian Journal of Chemistry. Link
-
Nair, V., et al. (1988). "Modification of the 2-position of purine nucleosides: Synthesis of 2-substituted adenosine analogs." Tetrahedron. Link
Application Note & Protocol: Site-Specific Functionalization of Guanosine at the N2 Position for Advanced RNA Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise, site-specific modification of RNA is a cornerstone of modern chemical biology and therapeutic development. Functionalized RNA oligonucleotides serve as indispensable tools for elucidating RNA structure, function, and interactions. Among the four canonical bases, guanosine offers a unique site for modification at its exocyclic N2 amine. Located in the minor groove of an RNA duplex, this position can be functionalized with minimal perturbation to the overall helical structure, making it an ideal anchor point for a variety of probes, labels, and cross-linking agents. This guide provides a comprehensive overview of the chemical strategies, detailed synthesis protocols, and practical applications for N2-functionalized guanosine in the creation of sophisticated RNA probes.
Introduction: The Strategic Advantage of N2-Guanosine Functionalization
The ability to introduce specific chemical moieties into RNA enables a vast array of experimental possibilities, from tracking RNA localization within cells to mapping complex RNA-protein interaction networks. While various positions on all four nucleobases can be modified, the N2 position of guanosine holds particular strategic importance.
-
Minimal Structural Perturbation: The N2 exocyclic amine projects into the minor groove of the RNA helix. Modifications at this site are generally well-tolerated and less likely to disrupt Watson-Crick base pairing or overall RNA secondary and tertiary structure compared to modifications on the Watson-Crick face.[1][2]
-
Chemical Accessibility: The N2 amine is a nucleophilic site that can be targeted with high selectivity over the other exocyclic amines of adenosine and cytosine under specific reaction conditions.[3][4] This allows for direct and chemo-selective modification of guanosine within oligonucleotides.
-
Versatility in Applications: N2-tethered functional groups can serve as attachment points for fluorophores, quenchers, biotin, cross-linking agents, or handles for bioorthogonal chemistry (e.g., "click chemistry").[5][6] This versatility supports a wide range of applications, including fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET) studies, and structural biology investigations.
This document details a robust and widely adopted method for N2-functionalization—reductive amination—and provides step-by-step protocols for synthesizing the necessary phosphoramidite building block and incorporating it into RNA probes.
Core Chemical Strategy: Selective Reductive Amination
The most effective and selective method for modifying the N2 position of guanosine is reductive amination.[3][4] This classical reaction proceeds in two main steps:
-
Schiff Base Formation: The N2 exocyclic amine of guanosine condenses with an aldehyde-containing molecule to form a transient, unstable imine (Schiff base). The slightly higher nucleophilicity of the guanosine N2 amine compared to other base amines allows for selective reaction under controlled pH.
-
Reduction: The imine is then immediately reduced to a stable secondary amine by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN). This locks in the modification and prevents the reverse reaction.
This approach allows for the introduction of a "reactive handle"—a functional group that can be used for subsequent labeling—at the end of an alkyl tether.[4][7]
Figure 1: General workflow for N2-guanosine functionalization via reductive amination.
Protocol I: Synthesis of N2-Functionalized Guanosine Phosphoramidite
The cornerstone of incorporating a modified base into an oligonucleotide via automated solid-phase synthesis is the creation of a stable phosphoramidite building block. This multi-step process requires careful protection of all reactive functional groups that are not involved in the desired reactions.
Overall Synthesis Workflow
The synthesis transforms a commercially available guanosine starting material into the final, ready-to-use phosphoramidite through a sequence of functionalization and protection steps.
Figure 2: Stepwise workflow for the synthesis of an N2-modified guanosine phosphoramidite.
Step-by-Step Methodology
Materials & Reagents:
-
Guanosine
-
Aldehyde with desired functional group (e.g., containing a protected amine or azide)
-
Sodium cyanoborohydride (NaBH3CN)
-
Pyridine (anhydrous)
-
Silver Nitrate (AgNO3)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Silica gel for column chromatography
Protocol 3.1: N2-Functionalization with a Model Aldehyde
This protocol describes the functionalization of guanosine with a generic tether. The choice of aldehyde will depend on the desired downstream application (e.g., an azide-containing aldehyde for click chemistry).
-
Dissolution: Dissolve guanosine in an appropriate aqueous methanol solvent system.
-
Condensation: Add the aldehyde probe (1.5-2.0 equivalents) to the guanosine solution. Stir at room temperature for 1-2 hours to facilitate the formation of the Schiff base.
-
Reduction: Carefully add sodium cyanoborohydride (NaBH3CN) in portions. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching & Purification: Quench the reaction by adding acetone. Evaporate the solvent under reduced pressure. Purify the resulting N2-functionalized guanosine using silica gel chromatography to yield the pure product.
Protocol 3.2: Protection of Hydroxyl Groups
Protecting the ribose hydroxyls is critical for directing the subsequent phosphitylation reaction to the correct position.
-
Transient 5'-Protection (Optional but Recommended): Co-evaporate the dried product from Protocol 3.1 with anhydrous pyridine. Dissolve in pyridine and add TBDMS-Cl to transiently protect all hydroxyls.
-
Selective 2'-OH Protection: A more refined approach involves protecting the 3' and 5' hydroxyls first (e.g., using a TIPDS group), alkylating the 2'-OH, and then deprotecting the 3' and 5' positions. However, a common route involves silylating all hydroxyls and then selectively deprotecting the 5'-position for DMT addition. For this guide, we follow a standard path:
-
2'-O-TBDMS Protection: Dissolve the N2-functionalized guanosine in anhydrous pyridine. Add silver nitrate (AgNO3) followed by TBDMS-Cl.[8] This step preferentially silylates the 2' and 3' positions. The reaction is often followed by a step to ensure the desired 2'-O-TBDMS isomer is the major product.
-
5'-O-DMT Protection: After purification of the 2'-O-TBDMS protected nucleoside, dissolve it in anhydrous pyridine. Cool the solution to 0°C and add DMT-Cl portion-wise. Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with methanol. Extract the product using DCM and wash with sodium bicarbonate solution and brine. Dry the organic layer, evaporate the solvent, and purify the 5'-O-DMT, 2'-O-TBDMS protected nucleoside by silica gel chromatography.
Protocol 3.3: 3'-Phosphitylation
This final step creates the reactive phosphoramidite moiety required for oligonucleotide synthesis.
-
Setup: Perform this reaction under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Reaction: Dissolve the fully protected nucleoside from the previous step in anhydrous DCM. Add DIPEA as a non-nucleophilic base.
-
Phosphitylating Agent: Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at room temperature.[9][10]
-
Monitoring and Purification: Monitor the reaction by TLC. Upon completion, quench with methanol and purify rapidly by silica gel chromatography (often pre-treated with triethylamine to neutralize acidity) to yield the final phosphoramidite.
-
Storage: The final product should be dried under high vacuum and stored under argon at -20°C.
| Step | Key Reagents | Typical Yield | QC Method |
| N2-Functionalization | Aldehyde, NaBH3CN | 50-70% | LC-MS, NMR |
| 2'-OH Protection | TBDMS-Cl, AgNO3 | 60-80% | TLC, NMR |
| 5'-OH Protection | DMT-Cl | 85-95% | TLC, NMR |
| 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 80-90% | ³¹P NMR, LC-MS |
Table 1: Summary of reagents and expected outcomes for phosphoramidite synthesis.
Protocol II: Incorporation into RNA and Post-Synthetic Processing
With the custom phosphoramidite in hand, it can be incorporated at any desired guanosine position during standard automated solid-phase RNA synthesis.
Workflow for Probe Synthesis
Sources
- 1. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective functionalization at N2-position of guanine in oligonucleotides via reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. silverman.chemistry.illinois.edu [silverman.chemistry.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. US8933214B2 - RNA synthesisâphosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3â²-end - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Phenyl Guanosine Acetylation
Case ID: N-Ph-G-Acetylation-Yield-Optimization Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division
Executive Summary: The "Guanosine Knot"
Researchers frequently encounter precipitous yield losses (<40%) when acetylating N-phenyl guanosine . Unlike adenosine or cytidine, guanosine derivatives possess a unique donor-acceptor hydrogen bonding motif that leads to the formation of G-quartets and supramolecular ribbons.
In the context of N-phenyl guanosine , the hydrophobic phenyl ring at the N2 position increases lipophilicity but can paradoxically enhance stacking interactions in non-polar solvents, creating "micro-aggregates" that appear dissolved but are kinetically inert.
The Diagnosis: Low yields are rarely due to "bad reagents." They are almost exclusively caused by:
-
Pseudo-solubility: The reagent attacks the surface of aggregates, leaving the core unreacted.
-
Depurination: The N-glycosidic bond is destabilized by the N-phenyl group, making it hypersensitive to acidic workups.
-
N-Acetylation: Competitive acetylation at the N1 position.
Diagnostic Workflow
Before altering your protocol, use this logic gate to pinpoint the failure mode.
Figure 1: Diagnostic logic gate for isolating the root cause of yield loss in guanosine acetylation.
Critical Failure Points & Solutions
Issue A: The Solubility Trap (Pseudo-Homogeneity)
Symptom: The reaction mixture looks clear initially but turns cloudy upon adding acetic anhydride (
Issue B: Depurination (The Silent Killer)
Symptom: Product vanishes during silica column chromatography or turns into a complex mixture after acid wash. Mechanism: The N-phenyl group at N2 donates electron density into the ring, but steric strain can weaken the N9-glycosidic bond. Standard protocols often use 1M HCl or citric acid to remove pyridine. This is fatal for N-phenyl guanosine. The Fix: Avoid acid washes entirely. Use azeotropic removal of pyridine with toluene or ethanol.
Issue C: Competitive N-Acetylation
Symptom: TLC shows a spot slightly higher than the product (O-acetylated) that converts back to starting material upon methanolic ammonia treatment.
Mechanism: DMAP is a powerful catalyst. If used in excess (>0.1 eq) or at high temperatures, it will activate
Optimized Protocol: The "Transient Silylation" Method
Recommended for yields >85%.
Materials
-
Substrate: N-Phenyl Guanosine (dried over
for 24h). -
Solvent: Anhydrous Pyridine (stored over KOH).
-
Reagents: Trimethylsilyl chloride (TMS-Cl), Acetic Anhydride (
), DMAP.
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1. Solubilization | Suspend substrate (1 eq) in Pyridine (10 mL/mmol). Add TMS-Cl (4.0 eq) dropwise at 0°C. Stir 30 min at RT. | Crucial Step: TMS caps the hydroxyls and N1/N2, breaking G-quartet aggregates. The solution must become perfectly clear. |
| 2. Acetylation | Add | Acetyl groups are thermodynamically more stable than silyl ethers. The |
| 3. Quenching | Cool to 0°C. Add MeOH (5 eq) dropwise. Stir 10 min. | Quenches excess anhydride. Exothermic! Cooling prevents N-glycosidic bond cleavage. |
| 4. Workup (Safe) | Concentrate in vacuo. Co-evaporate with Toluene (3x) . | Toluene forms an azeotrope with pyridine, removing it without acidic extraction [2]. |
| 5. Partition | Dissolve residue in DCM. Wash with sat. | Neutralizes residual acetic acid. Avoids low pH contact. |
Mechanistic Insight: DMAP Catalysis
Understanding why we use DMAP helps prevent overuse. DMAP does not just "speed up" the reaction; it changes the pathway.
Figure 2: The DMAP catalytic cycle. The Ac-DMAP+ intermediate is highly electrophilic, which is why steric hindrance at the sugar is overcome. However, excessive Ac-DMAP+ will attack the N1 position.
Comparative Data: Standard vs. Optimized
| Parameter | Standard Method ( | Optimized Method (Transient Silylation) |
| Solubility | Heterogeneous (Sludge) | Homogeneous (Clear) |
| Reaction Time | 12 - 24 Hours | 4 - 6 Hours |
| Crude Purity | 60 - 70% | >90% |
| Isolated Yield | 35 - 45% | 85 - 92% |
| Major Impurity | Unreacted Material / Depurinated Base | Trace N-Acetyl |
Frequently Asked Questions (FAQ)
Q: Can I use DMF instead of Pyridine to improve solubility? A: Yes, but with caution. DMF is a better solvent for guanosine, but removing DMF requires higher temperatures or aqueous washes, which risks hydrolysis. If using DMF, use the Transient Silylation method within DMF to ensure complete reaction, and use a high-vacuum pump for removal.
Q: My product turned yellow/brown on the rotavap. What happened? A: This indicates depurination .[3][4] The free phenyl-guanine base is often fluorescent or colored. This likely happened because residual acetic acid was concentrated with the product. Always co-evaporate with toluene or ethanol to remove traces of acid/pyridine before heating.
Q: Why is the N2-phenyl group so problematic compared to N2-acetyl? A: The N2-acetyl group is electron-withdrawing, stabilizing the glycosidic bond. The N2-phenyl group is electron-donating (via resonance) and bulky. This makes the N7 position more basic (prone to protonation) and the glycosidic bond more labile [3].
References
-
Transient Silylation Protocol: Title: Transient silylation of the guanosine O6 and amino groups facilitates N-acylation.[5] Source:Journal of Organic Chemistry (via PubMed). URL:[Link]
-
Guanosine Solubility & Aggregation: Title: Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles.[6] Source:Journal of Physical Chemistry B. URL:[Link]
-
Depurination Mechanisms: Title: Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. Source:PLoS ONE. URL:[Link]
-
DMAP Catalysis Mechanism: Title: The DMAP-catalyzed acetylation of alcohols--a mechanistic study.[7][8] Source:Chemistry - A European Journal. URL:[Link]
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Depurination - Wikipedia [en.wikipedia.org]
- 5. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
Optimizing crystallization of N-Phenyl Guanosine 2',3',5'-Triacetate
Technical Support Center: Optimizing Guanosine Crystallization
A Note from the Senior Application Scientist: While your query specifically mentioned N-Phenyl Guanosine 2',3',5'-Triacetate, publicly available, detailed crystallization protocols for this specific derivative are scarce. To provide a robust and scientifically grounded guide, we will use Guanosine as a highly relevant and well-documented model system. The principles, troubleshooting steps, and methodologies discussed here are fundamentally applicable to a wide range of nucleoside derivatives, including acetylated analogs, and will serve as a strong foundation for optimizing your specific crystallization process.
Guanosine, a core purine nucleoside, presents several crystallization challenges due to its limited solubility in common solvents and potential for polymorphism.[1][2] This guide is designed to address the common issues encountered during its purification by crystallization, providing both direct solutions and the underlying scientific rationale to empower your experimental design.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems in a question-and-answer format.
Q1: My guanosine preparation has "oiled out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is a common problem when the solution is supersaturated at a temperature above the melting point of the solute in that specific solvent environment or when cooling is too rapid.
Immediate Actions & Rationale:
-
Re-heat and Add Solvent: Gently re-heat the mixture to dissolve the oil back into the solution. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the supersaturation level.[3] The goal is to find the metastable zone where nucleation can occur without crashing out as a liquid.
-
Slow Cooling: This is critical. After re-dissolving, allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a large beaker of hot water (a makeshift water bath) to slow the rate of heat loss. Slow cooling provides the necessary time for molecules to orient correctly into a crystal lattice.[4]
-
Solvent System Re-evaluation: If oiling persists, the solvent may be unsuitable. Guanosine is sparingly soluble in water and insoluble in ethanol and ether, but soluble in DMSO and acidic or basic aqueous solutions.[1][5][6][7] Oiling can occur if a solvent is too good at a high temperature and the solubility drops too dramatically upon cooling. Consider a mixed solvent system to better modulate solubility.
Q2: I'm only getting an amorphous precipitate, not crystals. How can I fix this?
Answer: Amorphous solids form when nucleation is too rapid and disordered, preventing the formation of a long-range crystal lattice. This is often a result of excessively high supersaturation.
Solutions & Scientific Principles:
-
Control Supersaturation: The rate at which supersaturation is generated is a critical factor in determining the crystal polymorph.[8][9]
-
Reduce Cooling Rate: As with oiling out, slow down the cooling process.
-
Use Less Anti-Solvent (if applicable): If using an anti-solvent to induce crystallization, add it much more slowly and with vigorous stirring to avoid localized areas of very high supersaturation.
-
-
Introduce a Nucleation Site (Seeding):
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.[10]
-
Seed Crystals: If you have a previous batch of guanosine crystals, add one or two tiny crystals to the cooled, saturated solution. This provides a template for ordered crystal growth.[10]
-
-
pH Adjustment: Guanosine's solubility is highly dependent on pH. It is significantly more soluble in acidic or basic solutions where the molecule is ionized.[11][12] Crystallization can be effectively induced by dissolving guanosine in a dilute acid (e.g., HCl) or base (e.g., NaOH) and then slowly neutralizing the solution to trigger precipitation of the neutral, less soluble form.[11][13] This gradual pH shift can provide excellent control over supersaturation.[13][14][15][16]
Q3: My crystals are very fine needles or small particles, leading to difficult filtration and poor purity. How can I increase the crystal size?
Answer: Small crystal size is typically a result of a high nucleation rate relative to the growth rate. When many nuclei form at once, they compete for the available solute, and none can grow very large.
Strategies for Crystal Growth:
-
Minimize Supersaturation: A lower level of supersaturation favors crystal growth over new nucleation.
-
Slower Cooling/Anti-Solvent Addition: As detailed above, this is the most effective method.
-
Ripening (Ostwald Ripening): Hold the crystalline slurry at a constant temperature for an extended period (hours to days). During this time, smaller, less stable crystals will re-dissolve and deposit onto larger, more stable crystals, leading to an overall increase in average crystal size. The transformation from guanine monohydrate to the anhydrous form in suspension is an example of this process.[11]
-
-
Solvent Choice: The solvent can influence crystal habit. Try screening different solvents or solvent mixtures. For instance, crystallization from aqueous solutions under different pH conditions can yield different morphologies, from needles to prisms.[11]
-
Agitation: The level of stirring can impact crystal size. Very gentle stirring can help maintain a homogenous solution and promote growth, but vigorous stirring can increase secondary nucleation (new crystals forming from collisions), leading to smaller sizes.
Frequently Asked Questions (FAQs)
Q: What is the best starting solvent for guanosine recrystallization? A: There is no single "best" solvent, as the optimal choice depends on the scale and desired purity. However, common and effective systems include:
-
Aqueous Acid/Base: Dissolving guanosine in dilute aqueous HCl or NaOH and then inducing crystallization by slowly adjusting the pH towards neutral is a powerful technique that leverages its pH-dependent solubility.[11][12]
-
DMSO/Anti-Solvent: Dimethyl sulfoxide (DMSO) is a good solvent for guanosine.[5][12] A common strategy is to dissolve the compound in a minimum amount of hot DMSO and then induce crystallization by the slow addition of an anti-solvent in which guanosine is insoluble (e.g., water or an alcohol), or by cooling.
Q: Can polymorphism be an issue with guanosine? A: Yes. Guanine, the core of guanosine, is known to exist in different polymorphic forms, such as anhydrous (α and β forms) and monohydrate states.[11][12][17] The specific polymorph obtained can be influenced by factors like the solvent system, pH, and the rate of crystallization.[11][18] The thermodynamically stable α-polymorph and the metastable β-polymorph are common.[19] For drug development, controlling polymorphism is critical as different forms can have different solubility, stability, and bioavailability.
Q: My yield is very low. What are the likely causes? A: Low yield is a common issue in crystallization.[3]
-
Using Too Much Solvent: The most frequent cause is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound in the mother liquor even after cooling.[3]
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step to remove insoluble impurities, you will lose product.
-
Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are too soluble will dissolve your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[4][20]
Data & Protocols
Table 1: Guanosine Solubility & Solvent Properties
| Solvent | Solubility | Boiling Point (°C) | Notes |
| Water | Sparingly soluble/Insoluble[1][6] | 100 | Solubility is highly pH-dependent.[11] |
| DMSO | Soluble (~30 mg/mL)[5] | 189 | Good for initial dissolution; often requires an anti-solvent. |
| Ethanol | Insoluble[1][6] | 78.4 | Can be used as an anti-solvent or for washing crystals. |
| Acetic Acid | Very Soluble[1] | 118 | Can be used but may be difficult to remove completely. |
| Diethyl Ether | Insoluble[1] | 34.6 | Can be used as a final wash due to its volatility. |
Protocol: pH-Controlled Crystallization of Guanosine
This protocol is adapted from methods described for controlling guanine crystallization, which relies on the same principles applicable to guanosine.[11]
-
Dissolution: In a suitable flask, suspend the crude guanosine powder in deionized water. Slowly add 1M HCl dropwise with stirring until all the solid dissolves. This protonates the guanosine, increasing its solubility.
-
Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration at this stage.
-
Induce Crystallization: While stirring the clear, acidic solution at room temperature, slowly add 1M NaOH drop-by-drop. Monitor the pH. As the pH approaches neutral, the solution will become cloudy, indicating the onset of nucleation as the guanosine deprotonates and becomes less soluble.
-
Crystal Growth: Continue slow base addition until the desired pH is reached (typically around neutral). Allow the suspension to stir gently for 1-2 hours to promote crystal growth.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold deionized water, followed by a wash with cold ethanol to help displace the water.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visual Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common crystallization failures.
Caption: Troubleshooting flowchart for common crystallization issues.
References
-
Gur, D., et al. (2016). Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism. Crystal Growth & Design. Available at: [Link]
-
Eyal, Z., et al. (2024). pH alterations drive guanine accumulation and crystal formation within the iridosome. ResearchGate. Available at: [Link]
-
Levy, L., et al. (2023). Biomineralization and Properties of Guanine Crystals. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). Guanosine. Available at: [Link]
-
Eyal, Z., et al. (2024). Controlled pH Alteration Enables Guanine Accumulation and Drives Crystallization within Iridosomes. bioRxiv. Available at: [Link]
-
Eyal, Z., et al. (2024). Controlled pH Alteration Enables Guanine Accumulation and Drives Crystallization within Iridosomes. ResearchGate. Available at: [Link]
-
MDPI. (2023). Biomineralization and Properties of Guanine Crystals. Available at: [Link]
-
Gur, D., et al. (2025). pH variations enable guanine crystal formation within iridosomes. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Preparation methods of different guanine polymorphs. Available at: [Link]
-
Roy, B., et al. (2025). Guanine Crystal Formation at Physiological pH. ACS Publications. Available at: [Link]
-
Palmer, B. A., et al. (2022). Biogenic Guanine Crystals Are Solid Solutions of Guanine and Other Purine Metabolites. PMC - NIH. Available at: [Link]
-
Semantic Scholar. (n.d.). Guanine Crystal Formation at Physiological pH. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Quora. (2014). During crystallisation, what is the most likely cause for getting no crystal growth? Available at: [Link]
-
Roy, B., et al. (n.d.). Guanine Crystal Formation at Physiological pH. PMC - NIH. Available at: [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. Available at: [Link]
-
University of Colorado Boulder. (n.d.). recrystallization.pdf. Available at: [Link]
Sources
- 1. Guanosine - Wikipedia [en.wikipedia.org]
- 2. Guanine Crystal Formation at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biomineralization and Properties of Guanine Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Controlled pH Alteration Enables Guanine Accumulation and Drives Crystallization within Iridosomes | bioRxiv [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. pH variations enable guanine crystal formation within iridosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Biogenic Guanine Crystals Are Solid Solutions of Guanine and Other Purine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
Guanosine Derivatives Solubility Support Center: Troubleshooting Water vs. Methanol
Welcome to the technical support center for resolving solubility challenges with guanosine derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter difficulties dissolving these vital compounds for their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles governing solubility, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my guanosine derivative insoluble in water at a neutral pH?
A: This is the most common issue researchers face. The poor aqueous solubility of guanosine and its derivatives at neutral pH is primarily due to the strong intermolecular hydrogen bonding between the purine rings.[1] The guanine base contains multiple hydrogen bond donors (amino group at C2, N1-H) and acceptors (C6 carbonyl, N7).[1] In a solid, crystalline state, these groups form a stable, tightly packed structure that is difficult for water molecules to disrupt. While guanosine has polar hydroxyl groups on its ribose sugar, the planar and relatively hydrophobic nature of the fused purine ring system dominates its solubility characteristics.
Q2: I've noticed my compound dissolves in methanol more easily than in water. Why is that?
A: Methanol (CH₃OH) is a polar protic solvent like water, but it is less polar.[2][3] Its lower dielectric constant and the presence of the nonpolar methyl group reduce the overall polarity compared to water.[2][3] This allows methanol to more effectively interrupt the hydrophobic interactions between the purine rings of the guanosine derivatives. Essentially, methanol strikes a better balance for solvating both the polar sugar moiety and the less polar purine base.
Q3: Can I use DMSO to dissolve my guanosine derivative for an aqueous-based assay?
A: Yes, using a small amount of a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) is a very common and effective strategy.[4][5][6] The recommended procedure is to first dissolve the guanosine derivative in a minimal amount of pure DMSO to create a concentrated stock solution.[4] This stock can then be diluted with your aqueous buffer to the final desired concentration.[4] Be aware that high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final DMSO concentration in your assay as low as possible, typically well below 1%.
Q4: Will heating my aqueous solution help to dissolve my guanosine derivative?
A: Heating can increase the solubility of guanosine derivatives in water.[7][8][9] However, a significant drawback is that the compound may precipitate out of the solution as it cools to room temperature.[10] This can be particularly problematic for experiments conducted over extended periods. While heating can be a useful initial step, it is often not a standalone solution for maintaining solubility in aqueous buffers at ambient temperatures.
In-Depth Troubleshooting Guides
Issue 1: Compound Precipitates from Aqueous Solution
If your guanosine derivative initially dissolves but then precipitates over time, consider the following troubleshooting steps in a logical progression:
Caption: Troubleshooting workflow for precipitation issues.
1. pH Adjustment: The Most Powerful Tool
The ionization state of the guanine base is highly dependent on pH, which in turn dramatically affects its solubility.[11][12] Guanosine has pKa values around 3.3 for protonation (becoming positively charged) and 9.2 for deprotonation (becoming negatively charged).[1][13]
-
Acidic Conditions (pH < 3): At a low pH, the guanine ring becomes protonated, acquiring a positive charge. This charge significantly enhances its interaction with polar water molecules, thereby increasing solubility.[11]
-
Basic Conditions (pH > 9): In an alkaline environment, a proton is removed from the guanine base, resulting in a negative charge and again, a substantial increase in aqueous solubility.[5][11]
Protocol for pH-Mediated Solubilization:
-
Prepare a slurry of your guanosine derivative in water or your desired buffer.
-
While stirring, slowly add small volumes of a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) dropwise.
-
Monitor the solution for clarity. Continue adding the acid or base until the compound fully dissolves.
-
Once dissolved, you can adjust the pH back towards your target range if necessary, but be mindful that the compound may precipitate if you get too close to neutral pH. It's a balancing act between solubility and experimental requirements.
2. Co-solvency: A Practical Approach
When pH modification is not feasible due to experimental constraints (e.g., cell culture, enzyme assays), using a co-solvent is the next best option.[14][15]
| Co-Solvent | Recommended Starting Concentration | Notes |
| DMSO | < 1% final concentration in assay | Excellent for creating high-concentration stock solutions.[4][5][6] |
| Ethanol | < 5% final concentration in assay | Less effective than DMSO for highly insoluble compounds but can be less toxic. |
| Methanol | Assay-dependent | Generally not recommended for cell-based assays due to toxicity. |
3. Complexation Agents
For particularly challenging derivatives, complexation agents like cyclodextrins can be employed. These molecules have a hydrophobic interior and a hydrophilic exterior. The guanosine derivative can be encapsulated within the hydrophobic core, while the hydrophilic outer surface of the cyclodextrin interacts with water, enhancing the overall solubility of the complex.[16] Studies have shown that cyclodextrin derivatives can significantly improve the water solubility of guanosine.[16]
Issue 2: Choosing Between Water and Methanol for Stock Solutions
The choice of solvent for your stock solution depends on the intended application and the specific properties of your guanosine derivative.
Caption: Decision guide for stock solution solvent.
-
For Biological/Aqueous Assays: It is almost always preferable to prepare a concentrated stock in 100% DMSO and then dilute it into your aqueous experimental medium.[4] This minimizes the exposure of your biological system to potentially harmful organic solvents.
-
For Chemical Reactions/Purification: If the subsequent step is a chemical reaction in an organic solvent or a purification method like chromatography, methanol can be an excellent choice due to its volatility, making it easier to remove later.
Experimental Protocol: Quantitative Solubility Assessment
This protocol allows you to experimentally determine the approximate solubility of your guanosine derivative in different solvents.
Materials:
-
Your guanosine derivative
-
Water (deionized or distilled)
-
Methanol (analytical grade)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Saturated Solutions:
-
Add an excess amount of your guanosine derivative to a known volume of each solvent (e.g., 10 mg in 1 mL).
-
Vortex vigorously for 2-5 minutes.[17]
-
Place the samples on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separate Undissolved Solid:
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantify Dissolved Compound:
-
Carefully take a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of your spectrophotometer.
-
Measure the absorbance at the known λmax of your compound (for guanosine, this is around 254 nm).[6]
-
Calculate the concentration using a pre-established calibration curve or the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.
-
-
Calculate Solubility:
-
Back-calculate the original concentration in the supernatant to determine the solubility in mg/mL or M.
-
This systematic approach will provide you with the quantitative data needed to select the optimal solvent system for your specific guanosine derivative and experimental setup.
References
-
Guanine. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Jang, Y. H., Goddard, W. A., Noyes, K. T., Sowers, L. C., Hwang, S., & Chung, D. S. (2002). pKa Values of Guanine in Water: Density Functional Theory Calculations Combined with Poisson−Boltzmann Continuum−Solvation Model. The Journal of Physical Chemistry B, 107(1), 344-357. [Link]
-
Rajendiran, N., G, S., & Lee, Y. R. (2019). Enhanced solubility of guanosine by inclusion complexes with cyclodextrin derivatives: Preparation, characterization, and evaluation. Carbohydrate Polymers, 224, 115166. [Link]
-
Gur, D., Politi, Y., Sagi, I., & Addadi, L. (2016). Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism. Crystal Growth & Design, 16(8), 4384-4390. [Link]
-
Guanosine (YMDB00509). (n.d.). Yeast Metabolome Database. Retrieved February 13, 2026, from [Link]
-
pKa values of guanine and thymine nucleobases. R = DNA backbone. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
4 Properties of Nucleotides. (n.d.). User's Web Pages. Retrieved February 13, 2026, from [Link]
-
van der Velden, J. L. J., van der Sman, E. J. M., & Rosing, H. (2019). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 11(11), 1689. [Link]
-
Levy, A., Zada, T., & Elbaum, M. (2022). pH variations enable guanine crystal formation within iridosomes. Nature Communications, 13(1), 1-13. [Link]
-
Solubility enhancement of nucleosides and structurally related compounds by complex formation. (1993). Journal of Pharmaceutical Sciences, 82(8), 837-840. [Link]
-
Guanosine. (n.d.). Solubility of Things. Retrieved February 13, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Laney College. Retrieved February 13, 2026, from [Link]
-
Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles. (2019). ResearchGate. Retrieved February 13, 2026, from [Link]
-
How can I dissolve guanosine to use it in cell culture? (2014). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Advance of structural modification of nucleosides scaffold. (2022). European Journal of Medicinal Chemistry, 238, 114482. [Link]
-
Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved February 13, 2026, from [Link]
-
The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. (2017). Antiviral Research, 142, 132-159. [Link]
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (2021). ACS Omega, 6(14), 9574-9582. [Link]
-
How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? (2019). Reddit. Retrieved February 13, 2026, from [Link]
-
Guanosine. (n.d.). R&D Chemicals. Retrieved February 13, 2026, from [Link]
-
Guanosine. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Various techniques for solubility enhancement: An overview. (2015). The Pharma Innovation Journal, 4(10), 1-6. [Link]
-
Salt formation improved the properties of a candidate drug during early formulation development. (2018). ResearchGate. Retrieved February 13, 2026, from [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved February 13, 2026, from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Journal of Pharmaceutical Sciences & Research, 8(12), 1-4. [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). Molecules, 28(14), 5483. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved February 13, 2026, from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
How to dissolve guanine, cytosine and adenine for cell culture? (2017). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Chemical Properties of Guanosine (CAS 118-00-3). (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]
-
Guanosine Dianions Hydrated by One to Four Water Molecules. (2022). International Journal of Molecular Sciences, 23(7), 3975. [Link]
-
Salt Selection in Drug Development. (2005). Pharmaceutical Technology, 29(10), 88-100. [Link]
-
Salt Formation to Improve Drug Solubility. (2007). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
Which is the most polar solvent, methanol, acetonitrile, or H2O? (2018). Quora. Retrieved February 13, 2026, from [Link]
-
Polarity Index and Water Solubility for Several Organic Solvents... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
Sources
- 1. Guanine - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Guanosine CAS#: 118-00-3 [m.chemicalbook.com]
- 8. Guanosine [drugfuture.com]
- 9. Guanosine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pH variations enable guanine crystal formation within iridosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. longdom.org [longdom.org]
- 16. Enhanced solubility of guanosine by inclusion complexes with cyclodextrin derivatives: Preparation, characterization, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
ESI-MS mass spectrometry data for N-Phenyl Guanosine Triacetate
An In-Depth Comparative Guide to ESI-MS Data for N-Phenyl Guanosine Triacetate
Authored by a Senior Application Scientist
This guide provides a detailed analysis of Electrospray Ionization-Mass Spectrometry (ESI-MS) data for N-Phenyl Guanosine Triacetate, a modified nucleoside of significant interest in drug development and biochemical research. We will explore the nuances of ESI-MS for this specific analyte, compare its performance with alternative techniques, and provide actionable, field-tested protocols.
Introduction: The Significance of N-Phenyl Guanosine Triacetate Analysis
N-Phenyl Guanosine Triacetate is a synthetic derivative of guanosine, a fundamental component of nucleic acids. The addition of the phenyl and triacetate groups significantly alters its chemical properties, enhancing its lipophilicity and potential as a therapeutic agent. Accurate and reliable characterization of this molecule is paramount for quality control, metabolic studies, and understanding its mechanism of action. ESI-MS stands out as a primary analytical tool for this purpose due to its soft ionization nature, which allows for the analysis of intact molecular ions with minimal fragmentation.
Core Principles of ESI-MS for Modified Nucleoside Analysis
Electrospray ionization (ESI) is a technique that produces gas-phase ions from a liquid solution. The sample solution is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases, eventually leading to the ejection of gas-phase analyte ions. These ions are then guided into the mass analyzer.
For a molecule like N-Phenyl Guanosine Triacetate, the polarity of the solvent and the pH of the solution are critical parameters. A protic solvent, such as methanol or acetonitrile mixed with water, is typically used to facilitate the formation of protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. The choice of ionization mode depends on the acidic and basic sites within the molecule.
Experimental Protocol: Acquiring High-Fidelity ESI-MS Data
This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Objective: To obtain the full scan ESI-MS spectrum of N-Phenyl Guanosine Triacetate and identify the molecular ion and key adducts.
Materials:
-
N-Phenyl Guanosine Triacetate (synthesis as per literature)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (for positive ion mode) or Ammonium Hydroxide (for negative ion mode)
-
High-resolution mass spectrometer equipped with an ESI source
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 1 mg of N-Phenyl Guanosine Triacetate.
-
Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.
-
From the stock solution, prepare a 1 µg/mL working solution by diluting with a 50:50 mixture of methanol and water.
-
For positive ion mode, add 0.1% (v/v) formic acid to the working solution. This promotes the formation of [M+H]⁺ ions.
-
For negative ion mode, add 0.1% (v/v) ammonium hydroxide to the working solution to facilitate the formation of [M-H]⁻ ions.
-
-
Instrument Setup & Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution. This is a critical step for ensuring mass accuracy.
-
Set the ESI source parameters. Typical starting parameters for a small molecule like N-Phenyl Guanosine Triacetate are:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (Nitrogen) Pressure: 30 psi
-
Drying Gas (Nitrogen) Flow: 8 L/min
-
Drying Gas Temperature: 300 °C
-
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5 µL/min using a syringe pump.
-
Acquire data in full scan mode over a mass range of m/z 100-1000.
-
Acquire data in both positive and negative ion modes to obtain a comprehensive profile of the molecule's ionization behavior.
-
Rationale Behind Experimental Choices:
-
The use of HPLC-grade solvents minimizes the presence of impurities that could interfere with the analysis.
-
The addition of formic acid or ammonium hydroxide modifies the pH of the solution to enhance the ionization efficiency for the respective polarity.
-
Direct infusion is chosen for this initial characterization to avoid chromatographic effects and directly assess the molecule's ionization behavior.
Expected ESI-MS Data and Interpretation
The molecular weight of N-Phenyl Guanosine Triacetate is 515.47 g/mol . The expected m/z values for the primary ions in both positive and negative ESI-MS are summarized below.
| Ion Species | Formula | Calculated m/z | Ionization Mode | Notes |
| Protonated Molecule | [C₂₃H₂₅N₅O₈ + H]⁺ | 516.17 | Positive | The most abundant ion in positive mode under acidic conditions. |
| Sodium Adduct | [C₂₃H₂₅N₅O₈ + Na]⁺ | 538.15 | Positive | Commonly observed adduct due to the presence of sodium salts. |
| Potassium Adduct | [C₂₃H₂₅N₅O₈ + K]⁺ | 554.12 | Positive | Another common adduct from glassware or solvent impurities. |
| Deprotonated Molecule | [C₂₃H₂₅N₅O₈ - H]⁻ | 514.16 | Negative | The primary ion observed in negative mode under basic conditions. |
Fragmentation Analysis (MS/MS):
To gain structural information, tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion ([M+H]⁺ at m/z 516.17). Key expected fragment ions would correspond to the neutral loss of the acetyl groups (42 Da each) and the cleavage of the glycosidic bond.
Workflow for ESI-MS Analysis of N-Phenyl Guanosine Triacetate
Caption: Experimental workflow for ESI-MS analysis of N-Phenyl Guanosine Triacetate.
Anticipated Fragmentation Pathway of [M+H]⁺
Caption: Anticipated fragmentation of N-Phenyl Guanosine Triacetate in positive ion ESI-MS/MS.
Comparative Analysis with Alternative Techniques
While ESI-MS is a powerful tool, other ionization techniques can also be employed for the analysis of modified nucleosides. The choice of technique often depends on the specific analytical question being addressed.
| Technique | Principle | Advantages for N-Phenyl Guanosine Triacetate | Disadvantages | Ideal Application |
| ESI-MS | Soft ionization from a liquid phase. | High sensitivity, suitable for polar and thermally labile molecules, easily coupled to liquid chromatography (LC). | Susceptible to matrix effects and ion suppression. | Quantitative analysis, metabolite identification, high-throughput screening. |
| APCI-MS (Atmospheric Pressure Chemical Ionization) | Gas-phase chemical ionization. | Better for less polar molecules, less susceptible to matrix effects than ESI. | Can cause more in-source fragmentation, not suitable for highly polar or non-volatile compounds. | Analysis of less polar drug metabolites. |
| MALDI-MS (Matrix-Assisted Laser Desorption/Ionization) | Laser-induced desorption from a solid matrix. | High mass range, tolerant of salts and buffers, suitable for complex mixtures. | Co-crystallization with matrix can be challenging, often provides lower resolution than ESI. | Tissue imaging, analysis of oligonucleotides. |
In-Text Citations & Further Reading:
The principles of electrospray ionization are well-described in the foundational work by Fenn et al. (1989). For a comprehensive overview of mass spectrometry in drug discovery, the review by Yan and Caldwell (2001) is an excellent resource. Specific applications of LC-MS for nucleoside analysis are detailed in a study by preceding research.
Conclusion: ESI-MS as the Gold Standard
For the routine analysis and characterization of N-Phenyl Guanosine Triacetate, ESI-MS coupled with high-resolution mass spectrometry offers an unparalleled combination of sensitivity, specificity, and structural information. While alternative techniques like APCI-MS and MALDI-MS have their specific applications, the ability of ESI-MS to gently ionize this modified nucleoside from a liquid solution makes it the gold standard for both qualitative and quantitative studies in a drug development pipeline. The provided protocol and expected data serve as a robust starting point for researchers and scientists working with this and similar classes of molecules.
References
-
Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]
-
Yan, Z., & Caldwell, G. W. (2001). A practical review of liquid chromatography-mass spectrometry-based techniques for drug discovery. Journal of Mass Spectrometry, 36(1), 45-56. [Link]
Melting Point Determination of Crystalline N-Phenyl Guanosine Triacetate: A Comparative Technical Guide
The following technical guide details the comparative methodologies for determining the melting point of crystalline N-Phenyl Guanosine Triacetate (and structurally related lipophilic guanosine derivatives).
This guide prioritizes the distinction between thermodynamic melting and thermal decomposition , a critical challenge in characterizing nucleoside intermediates.
Executive Summary & Compound Context
N-Phenyl Guanosine Triacetate (often synthesized as
Characterizing the melting point (MP) of this compound is not merely about finding a temperature value; it is a purity assay.[4][5] Guanosine derivatives are notorious for:
-
Thermal Instability: They often decompose at or near their melting points (browning/gas evolution).
-
Polymorphism: Different crystalline habits (needles vs. plates) can exhibit MPs varying by 5–10°C.
-
Solvate Formation: The "triacetate" moiety is prone to trapping recrystallization solvents (e.g., ethanol, ethyl acetate), leading to pseudo-melting endotherms.
This guide compares the two industry-standard methods: Capillary (Optical) and Differential Scanning Calorimetry (DSC) .[1][2]
Comparative Analysis of Methodologies
The following table contrasts the operational parameters and data integrity of the two primary methods.
| Feature | Method A: Capillary (Optical) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change (Solid | Measurement of heat flow (Endothermic/Exothermic events). |
| Primary Output | Melting Range ( | Onset Temperature ( |
| Sample Requirement | ||
| Decomposition Handling | Subjective. Operator must distinguish "darkening" from "melting." | Objective. Decomposition appears as a chaotic/exothermic baseline shift. |
| Precision | ||
| Best Use Case | Routine QC / Release Testing. Quick compliance checks against a standard. | R&D / Solid State Characterization. Detecting polymorphs and solvates. |
Experimental Protocols
Pre-Requisite: Sample Preparation (Critical)[1][2][4]
-
Drying: N-Phenyl Guanosine Triacetate is hygroscopic.[1][2] Dry the sample in a vacuum oven at 40°C for 4 hours prior to analysis to remove surface moisture, which depresses the MP.
-
Comminution: Gently grind the crystals with an agate mortar and pestle to a fine, uniform powder. Do not over-grind, as mechanical stress can induce amorphous transitions.
Method A: Capillary Method (The QC Standard)
Equipment: Automated Melting Point Apparatus (e.g., Mettler Toledo MP series or equivalent).
-
Packing: Introduce the fine powder into a clean glass capillary tube. Tap the closed end on a hard surface (or use the instrument's tamping function) to pack the sample to a height of 3 mm .
-
Why: Loose packing creates air pockets, causing uneven heat transfer and a broader range.
-
-
Ramp 1 (Scouting): Heat rapidly (10°C/min) to identify the approximate melting point.
-
Ramp 2 (Determination):
-
Start Temperature: 10°C below the expected MP.
-
Ramp Rate: 1.0°C/min .
-
Why: High ramp rates (>2°C/min) cause "thermal lag," resulting in artificially high MP readings.[2]
-
-
Observation: Record three distinct events:
-
Collapse Point: Sample pulls away from the glass (sintering).
-
Meniscus Point: First visible liquid phase.
-
Clear Point: Complete disappearance of solid.
-
Method B: DSC (The R&D Standard)
Equipment: Differential Scanning Calorimeter (e.g., TA Instruments or PerkinElmer).
-
Pan Selection: Use Tzero Aluminum Pans with a pinhole lid.
-
Calibration: Verify temperature axis with Indium (
156.6°C) and Zinc ( 419.5°C). -
Protocol:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C.
-
Purge Gas: Nitrogen (50 mL/min).
-
-
Data Analysis:
-
Integrate the main endothermic peak.
-
Purity Calculation: Use the Van't Hoff equation (1/
plot) if the peak is sharp and no decomposition is evident.
-
Data Interpretation & Troubleshooting
Expected Results
For high-purity crystalline N-Phenyl Guanosine Triacetate, the expected behavior is:
-
Capillary: Sharp melting range (
C).[2] -
DSC: A single sharp endotherm with an onset near the capillary meniscus point.
Common Anomalies
-
Broad Melting Range (>3°C): Indicates impurities (unreacted guanosine) or solvent retention.[2]
-
Browning/Bubbling: Thermal decomposition.
-
Action: If decomposition occurs before melting, the MP is not a valid thermodynamic constant. Report as "Decomposition Point" (
).[2]
-
-
Double Peaks (DSC): Polymorphism.[2] The first peak is the metastable form melting; the second is the stable form.
Decision Logic Visualization
The following diagram illustrates the workflow for selecting the correct method and interpreting the results for N-Phenyl Guanosine Triacetate.
Figure 1: Decision matrix for selecting the appropriate melting point determination method based on research stage.
References
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination: Methods and Importance. Retrieved from [Link]
-
University of Calgary. (n.d.). Organic Laboratory Techniques: Melting Point Determination. Retrieved from [Link]
-
PubChem. (2025). Tri-O-acetylguanosine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Guanosine (CAS 118-00-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Tri-O-acetylguanosine | C16H19N5O8 | CID 135465084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guanosin-2',3',5'-triacetat | 6979-94-8 [m.chemicalbook.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Structural Validation of 2',3',5'-Tri-O-acetyl Protection Pattern: A Comparative Methodological Guide
The following guide provides an in-depth technical comparison of methodologies for the structural validation of the 2',3',5'-tri-O-acetyl protection pattern on ribonucleosides.
Executive Summary
The 2',3',5'-tri-O-acetyl motif is a critical intermediate in nucleoside chemistry and a pharmacophore in prodrug development (e.g., Uridine Triacetate). Validating this specific substitution pattern is distinct from simple identity testing; it requires proving that all three hydroxyl groups are acetylated and, crucially, that the
This guide compares the three primary validation workflows—1D NMR , 2D NMR (HMBC/HSQC) , and Tandem Mass Spectrometry (MS/MS) —to determine the most robust protocol for definitive structural assignment.
Part 1: Comparative Analysis of Validation Architectures
We evaluate three validation methodologies based on Regio-specificity (ability to distinguish isomers), Sensitivity , and Throughput .
Method A: 1D Proton NMR (
H NMR) – The "Acylation Shift" Screen
-
Mechanism: Relies on the "deshielding effect" (acylation shift). Acetylation of a hydroxyl group withdraws electron density, causing the proton attached to the same carbon (geminal proton) to shift downfield significantly.
-
The Diagnostic Signature:
-
H2' and H3' Protons: Typically shift downfield by ~1.0 – 1.2 ppm compared to the unprotected nucleoside.
-
H5'/H5'' Protons: Typically shift downfield by ~0.4 – 0.6 ppm .
-
Acetyl Methyls: Appear as three distinct singlets in the 2.05 – 2.15 ppm range.
-
-
Verdict: Excellent for purity and quick confirmation but can be ambiguous if reference standards for partial acetylates are unavailable.
Method B: 2D NMR (HMBC) – The Structural Gold Standard
-
Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range couplings (typically 3-bond,
) between protons and carbons. -
The Diagnostic Signature:
-
Crucially, this method links the sugar protons (H2', H3', H5') directly to the carbonyl carbons of the acetyl groups.
-
This explicitly proves that the acetyl group is covalently attached to the oxygen of that specific carbon, ruling out
-acetylation or migration.
-
-
Verdict: The only self-validating system that provides de novo structural proof without reference standards.
Method C: Tandem Mass Spectrometry (MS/MS) – The Sensitivity Alternative
-
Mechanism: Electrospray Ionization (ESI) followed by collision-induced dissociation (CID).
-
The Diagnostic Signature:
-
Sequential neutral loss of acetic acid (60 Da) or ketene (42 Da).
-
Presence of the acetylated sugar fragment ion (e.g., tri-O-acetyl-ribose cation).
-
-
Verdict: High sensitivity for trace analysis but often fails to distinguish between regioisomers (e.g., 2',3',5'-tri-O-acetyl vs. 2',3',N-acetyl).
Part 2: Data Presentation & Causality
Comparative Performance Matrix
| Feature | 1D | 2D NMR (HMBC) | ESI-MS/MS |
| Differentiation of | Moderate (Indirect via shift) | High (Direct connectivity) | Low (Mass is identical) |
| Regioisomer Resolution | High (if shifts are distinct) | Definitive | Low |
| Sample Requirement | High (>2 mg) | High (>5 mg preferred) | Low (<0.1 mg) |
| Time Investment | Low (10 mins) | High (1-4 hours) | Low (15 mins) |
| Primary Use Case | Routine Purity Checks | Structure Elucidation | Impurity Profiling |
Experimental Data: The "Acylation Shift" (Uridine Case Study)
Data derived from comparative analysis of Uridine vs. Uridine Triacetate.
| Proton Position | Chemical Shift ( | Chemical Shift ( | |
| H-1' | ~5.8 | ~6.0 | +0.2 (Inductive) |
| H-2' | ~4.1 | ~5.3 | +1.2 (Direct Acylation) |
| H-3' | ~4.0 | ~5.4 | +1.4 (Direct Acylation) |
| H-5' / H-5'' | ~3.7 - 3.8 | ~4.3 - 4.4 | +0.6 (Direct Acylation) |
| Acetyl -CH | N/A | 2.08, 2.10, 2.12 | Diagnostic Singlets |
Analyst Note: The massive downfield shift of H2' and H3' is the primary indicator. If these signals remain upfield (3.5-4.5 ppm), the protection has failed or migrated.
Part 3: Detailed Experimental Protocol (The "Self-Validating" System)
This protocol utilizes the 2D NMR (HMBC) workflow, as it is the only method that provides absolute structural certainty.
Phase 1: Sample Preparation
-
Solvent Selection: Use DMSO-
or CDCl .-
Why? CDCl
provides sharp signals for the acetyl methyls, but DMSO- is often required for nucleoside solubility. Ensure the solvent is 100% acid-free to prevent acetyl migration (transesterification) during acquisition.
-
-
Concentration: Dissolve 5–10 mg of the dried product in 600 µL of solvent.
-
Integrity Check: The solution must be clear. Turbidity causes magnetic field inhomogeneity, broadening the critical multiplets.
-
Phase 2: Acquisition Parameters (600 MHz Instrument)
-
Experiment: gHMBCad (Gradient-selected HMBC with adiabatic pulses).
-
Long-range Delay: Set optimized for
= 8 Hz (approx 62.5 ms). -
Scans: Minimum 16 scans per increment; 256 increments in F1 (
C). -
Temperature: 298 K (Standard).
Phase 3: Data Interpretation (The Validation Logic)
-
Locate Carbonyls: Identify the three ester carbonyl carbons in the
C projection (~169–171 ppm). -
Trace Connectivity: Look for cross-peaks at the intersection of:
-
F1 (Carbon): The Carbonyl signal (~170 ppm).
-
F2 (Proton): The Sugar protons (H2', H3', H5').
-
-
Validation Criteria:
-
Pass: Strong correlation seen between Carbonyl A
H2', Carbonyl B H3', Carbonyl C H5'. -
Fail (N-Acetyl): If a carbonyl correlates to a Base Proton (e.g., H-6 on Pyrimidines or H-8 on Purines) or shows no coupling to sugar protons, it indicates
-acetylation.
-
Part 4: Visualization of the Validation Logic
The following diagrams illustrate the decision logic and the specific HMBC correlations required for validation.
Figure 1: Structural Validation Decision Tree
Caption: Decision tree for validating regiochemistry, prioritizing 1D NMR for screening and HMBC for definitive proof.
Figure 2: The HMBC "Fingerprint" Connectivity
Caption: Schematic of the critical 3-bond HMBC correlations required to prove the acetyl groups are located on the ribose sugar.
References
-
Bera, S., et al. (2011). NMR characterization of acetylated nucleosides. ResearchGate. [Link]
-
National Institutes of Health (NIH). Uridine Triacetate: Drug Information and Clinical Pharmacology. [Link]
-
Columbia University NMR Facility. Guide to HSQC and HMBC Experiments. [Link]
-
SpectraBase. Uridine 1H NMR Chemical Shifts. [Link]
A Comparative Guide to FTIR Spectral Bands of Acetyl and Phenyl Groups in Guanosine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the nuanced world of drug development and nucleoside analogue research, the precise characterization of molecular structure is paramount. The modification of guanosine, a fundamental building block of nucleic acids, with functional groups such as acetyl and phenyl moieties can dramatically alter its biological activity, solubility, and therapeutic potential. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for verifying these structural modifications.[1][2] This guide provides an in-depth comparative analysis of the FTIR spectral signatures of acetyl and phenyl groups attached to a guanosine scaffold, offering field-proven insights to aid in the unambiguous identification and characterization of these important derivatives.
The rationale for acetylating or phenylating guanosine often lies in prodrug strategies or the desire to enhance cellular uptake.[3] Acetylation, for instance, can increase the lipophilicity of guanosine, facilitating its passage across cell membranes.[3] Phenyl substitution can introduce steric bulk and potential for π-π stacking interactions, influencing binding to target enzymes or receptors. Understanding the distinct vibrational fingerprints of these modifications is therefore a critical first step in the downstream evaluation of these compounds.
Deciphering the Vibrational Language: Acetyl vs. Phenyl Groups
The infrared spectrum of a molecule is a unique fingerprint arising from the vibrations of its constituent bonds. When an acetyl or phenyl group is introduced into the guanosine structure, new vibrational modes appear, and existing ones may shift, providing clear evidence of successful synthesis.
The Guanosine Backbone: A Brief Spectral Overview
Before delving into the modifications, it is essential to recognize the key features of the parent guanosine molecule. The FTIR spectrum of guanosine is complex, with characteristic bands arising from the purine ring, the ribose sugar, and its various functional groups. Notable regions include the N-H and O-H stretching vibrations typically found between 3100 and 3400 cm⁻¹, and the C=O stretching of the guanine ring, which gives a strong absorption band around 1700 cm⁻¹.[4] The "fingerprint region," below 1500 cm⁻¹, contains a multitude of overlapping C-C, C-N, and C-O stretching and bending vibrations that are unique to the overall molecular structure.[5]
Characteristic FTIR Bands of the Acetyl Group
The introduction of an acetyl group (CH₃C=O) introduces several distinct and readily identifiable peaks in the FTIR spectrum. The most prominent of these is the carbonyl (C=O) stretching vibration, which is typically a strong, sharp band.
Key Vibrational Modes of the Acetyl Group:
-
C=O Stretch: This is the most characteristic absorption of the acetyl group and is found in the region of 1735-1750 cm⁻¹ for esters, such as in acetylated guanosine.[5] This peak is typically very intense and serves as a primary indicator of successful acetylation.
-
C-O Stretch: A strong band corresponding to the C-O single bond stretch is expected between 1230-1240 cm⁻¹ .
-
CH₃ Bending: The methyl group of the acetyl moiety exhibits symmetric and asymmetric bending vibrations, which appear in the 1370-1450 cm⁻¹ region.
Characteristic FTIR Bands of the Phenyl Group
The phenyl group, a stable aromatic ring, also imparts a unique set of absorptions to the guanosine spectrum. These arise from the stretching and bending of the C-H and C=C bonds within the ring.
Key Vibrational Modes of the Phenyl Group:
-
Aromatic C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.
-
Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of characteristic bands of variable intensity in the 1400-1600 cm⁻¹ region. Often, two distinct peaks are observed around 1600 cm⁻¹ and 1450-1500 cm⁻¹ .
-
C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the phenyl ring.
Comparative Analysis: A Side-by-Side Spectral Examination
The key to differentiating between acetylated and phenylated guanosine derivatives lies in observing the presence or absence of the distinct vibrational modes discussed above.
| Vibrational Mode | Acetyl Group | Phenyl Group | Comments |
| C=O Stretch | Strong, sharp peak at ~1740 cm⁻¹ | Absent | This is the most definitive band for identifying an acetyl group. |
| Aromatic C=C Stretch | Absent | Multiple bands between 1400-1600 cm⁻¹ | A clear indicator of the presence of a phenyl ring. |
| Aromatic C-H Stretch | Absent | Weak to medium band at >3000 cm⁻¹ | Its presence points towards an aromatic system. |
| C-O Stretch | Strong band at ~1230 cm⁻¹ | Absent (in this context) | A secondary confirmation for the acetyl ester linkage. |
| C-H Out-of-Plane Bend | Absent | Strong bands in the 690-900 cm⁻¹ region | Confirms the phenyl group and can indicate substitution. |
Experimental Protocol: Acquiring High-Quality FTIR Spectra of Guanosine Derivatives
The following protocol outlines a robust method for preparing and analyzing solid samples of guanosine derivatives using the Potassium Bromide (KBr) pellet technique, a common and reliable method for obtaining high-quality FTIR spectra of solids.
Materials and Equipment
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Infrared lamp (for drying)
-
Spatula
-
Analytical balance
-
FTIR-grade Potassium Bromide (KBr), dried
-
Sample of acetylated or phenylated guanosine
Step-by-Step Methodology
-
Sample Preparation:
-
Dry the KBr powder under an infrared lamp or in an oven at 110°C for at least 2 hours to remove any adsorbed water. Moisture can interfere with the spectrum, particularly in the O-H stretching region.
-
Weigh approximately 1-2 mg of the guanosine derivative sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[6]
-
Using an agate mortar and pestle, thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.[6] This minimizes light scattering and produces a higher quality spectrum.
-
-
Pellet Formation:
-
Carefully transfer a portion of the ground mixture into the pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[6] A clear pellet indicates good sample dispersion and minimal scattering.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the key characteristic peaks for the acetyl or phenyl group as detailed in the comparative table above.
-
Compare the obtained spectrum with the known spectrum of unmodified guanosine to confirm the presence of the modification and identify any shifts in the backbone vibrations.
-
Visualizing the Molecular Architecture and Workflow
Chemical Structures
Caption: Chemical structures of 2',3',5'-tri-O-acetylguanosine and a generic 8-phenylguanosine.
FTIR Experimental Workflow
Caption: Workflow for FTIR analysis of guanosine derivatives using the KBr pellet method.
Conclusion and Future Perspectives
FTIR spectroscopy offers a powerful and accessible method for the initial structural verification of acetylated and phenylated guanosine derivatives. The distinct and well-defined spectral bands of the acetyl and phenyl groups provide unambiguous evidence of their incorporation into the guanosine scaffold. By following a meticulous experimental protocol, researchers can obtain high-quality spectra that are crucial for quality control in synthesis and for the foundational characterization of novel therapeutic agents. As the complexity of nucleoside modifications continues to grow, the role of vibrational spectroscopy in providing rapid and reliable structural insights will undoubtedly become even more critical.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
MDPI. (2022). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]
-
MDPI. (2021). Fourier Transform Infrared (FTIR) Spectroscopic Analyses of Microbiological Samples and Biogenic Selenium Nanoparticles of Microbial Origin: Sample Preparation Effects. Retrieved from [Link]
-
Lab Manager. (2021). Characterizing RNA Molecules with FTIR. Retrieved from [Link]
-
Unknown. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]
-
Assay-Protocol. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]
-
PubMed. (2001). [Chemical assessment of mutagenicity of halohydrocarbons: FTIR, UV spectrum characteristics of guanine-halohydrocarbon adducts]. Retrieved from [Link]
-
PubChem. (n.d.). Tri-O-acetylguanosine. Retrieved from [Link]
-
MDPI. (2025). Chemical Composition and FTIR Analysis of Acetylated Turkey Oak and Pannonia Poplar Wood. Retrieved from [Link]
-
Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
GSC Online Press. (2024). FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms. Retrieved from [Link]
-
MDPI. (2019). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. Retrieved from [Link]
-
PMC. (2025). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Retrieved from [Link]
-
PMC. (n.d.). Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. Retrieved from [Link]
-
MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of PHA samples. Retrieved from [Link]
-
Analyst (RSC Publishing). (n.d.). ATR-FTIR spectroscopic imaging: recent advances and applications to biological systems. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM STATIONARY SOURCES. Retrieved from [Link]
-
YouTube. (2022). Experiment-4: FTIR Analysis. Retrieved from [Link]
-
PMC. (n.d.). Isolation and Identification of Novel Taste-Modulating N2-Guanosine 5′-Monophosphate Derivatives Generated by Maillard-Type Reactions. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal of N-Phenyl Guanosine 2',3',5'-Triacetate
Executive Summary
Immediate Directive: N-Phenyl Guanosine 2',3',5'-Triacetate is a lipophilic, modified nucleoside analogue.[1] For disposal purposes, it must be classified as a Potentially Bioactive Substance (PBS) .
-
DO NOT dispose of down the drain or in municipal trash.
-
DO NOT mix with strong bases (NaOH, KOH) or oxidizing acids (Nitric, Chromic) in waste streams.
-
MANDATORY: Disposal via high-temperature incineration (Waste Code: Non-Regulated Organic or State-Specific Pharma Waste).
Chemical Profile & Waste Characterization
To dispose of this chemical safely, you must understand its reactivity profile in a waste container context.
| Feature | Property | Disposal Implication |
| Core Structure | Guanosine (Purine) | Stable ring system; requires high heat (>800°C) for complete mineralization. |
| Modification 1 | N-Phenyl Group | Increases lipophilicity. May act as a kinase inhibitor or intercalator. Treat as Toxic/Bioactive . |
| Modification 2 | 2',3',5'-Triacetate | Ester linkages are susceptible to hydrolysis. Incompatible with strong bases (generates heat/acetic acid). |
| Physical State | White/Off-white Solid | High melting point.[2][3] Dust hazard during transfer. |
| RCRA Status | Not Listed (P/U List) | Classify as "Non-RCRA Regulated Chemical Waste" unless mixed with listed solvents. |
The "Senior Scientist" Insight: Why Specificity Matters
"Many researchers treat all 'white powders' as generic organic waste. This is a mistake with triacetylated nucleosides. The acetate groups are essentially 'masked' acids. If you throw this compound into a waste carboy containing basic waste (pH > 10), you risk an uncontrolled hydrolysis reaction. This releases acetic acid, lowers the pH, and can pressurize the container. Always segregate ester-protected nucleosides from caustic waste."
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired/Surplus)
Objective: Isolate the compound for incineration without generating secondary liquid waste.
-
Containment: Keep the substance in its original glass or HDPE container.
-
Secondary Packaging: Place the primary container inside a clear, sealable bag (e.g., Ziploc) to contain potential dust.
-
Labeling: Apply a hazardous waste label.
-
Bin Selection: Deposit into the Solid Chemical Waste / Incineration Drum .
Scenario B: Disposal of Solvated Waste (Reaction Mixtures/HPLC)
Objective: Prevent cross-reactivity in solvent carboys.
-
Solvent Identification: Determine the carrier solvent (typically DMSO, Methanol, or DCM).
-
pH Check (Critical): Ensure the waste solution is Neutral (pH 6-8) .
-
If Basic: Neutralize with dilute HCl before adding to the waste stream to prevent ester hydrolysis.
-
If Acidic: Neutralize with Bicarbonate.
-
-
Segregation:
-
Halogenated:[7] If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: If dissolved in Methanol, DMSO, or Ethanol.
-
-
Transfer: Pour into the appropriate HDPE waste carboy using a funnel. Do not fill >90%.
Decision Logic & Workflow
The following diagram outlines the decision process for disposing of N-Phenyl Guanosine 2',3',5'-Triacetate to ensure compliance and safety.
Figure 1: Decision tree for the segregation and disposal of N-Phenyl Guanosine 2',3',5'-Triacetate, emphasizing pH control for liquid waste streams.
Emergency Procedures (Spills)
Small Solid Spill (< 10g)
-
PPE: Nitrile gloves, lab coat, safety glasses. N95 mask recommended to prevent inhalation of dust.
-
Action: Do not dry sweep (creates dust). Cover with wet paper towels to dampen.
-
Cleanup: Scoop dampened material into a disposable container. Wipe area with 10% bleach (deactivates potential biological activity) followed by water.
Liquid Spill
-
Absorb: Use vermiculite or standard organic spill pads.
-
Decontaminate: Wash the surface with a detergent solution.
-
Disposal: Place all absorbent materials into a sealed bag and label as "Debris contaminated with N-Phenyl Guanosine derivative."
Regulatory & Compliance Context
While N-Phenyl Guanosine 2',3',5'-Triacetate is not explicitly listed on EPA lists (P, U, F, or K), it falls under the "General Duty Clause" of safety regulations due to its status as a research chemical.
-
EPA (USA): Treat as "Non-Hazardous Waste" unless it exhibits toxicity characteristics (D004-D043). However, best practice in pharma is to treat as Class 4 (Incineration Only) to prevent environmental leaching.
-
REACH (EU): Ensure the substance does not enter water courses. It is likely classified as "Aquatic Chronic" hazard due to the phenyl/lipophilic nature.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (n.d.). Guanosine Derivatives - Safety and Hazards. National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
